1-Bromo-4-(cyclopropylsulfonyl)benzene
Description
Properties
IUPAC Name |
1-bromo-4-cyclopropylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJMDWOCBCVVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716492 | |
| Record name | 1-Bromo-4-(cyclopropanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648906-28-9 | |
| Record name | 1-Bromo-4-(cyclopropylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648906-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(cyclopropanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(cyclopropylsulfonyl)benzene: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-(cyclopropylsulfonyl)benzene is a halogenated aromatic sulfone of increasing interest within the fields of medicinal chemistry and materials science. Its unique structural combination of a brominated phenyl ring and a cyclopropylsulfonyl group offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic and functional properties. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling facile structural modification, while the cyclopropylsulfonyl moiety can influence the compound's physicochemical properties, such as solubility, metabolic stability, and crystal packing. This technical guide provides a comprehensive overview of the currently available physical and chemical properties of this compound. However, it is important to note that detailed experimental data for this specific compound remains limited in the public domain. This guide will therefore also leverage data from structurally related analogs to provide reasoned estimations and highlight areas for future experimental investigation to fully elucidate the characteristics of this promising molecule.
Introduction: The Significance of the Aryl Sulfonyl Halide Scaffold
Aryl sulfonyl halides, and their derivatives, represent a cornerstone in modern synthetic chemistry and drug discovery. The sulfonyl group, with its rigid tetrahedral geometry and ability to act as a hydrogen bond acceptor, is a common feature in a multitude of marketed pharmaceuticals. The incorporation of a halogen atom, such as bromine, onto the aromatic ring provides a critical reactive site for the construction of more complex molecular architectures through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).
The subject of this guide, this compound, introduces a cyclopropyl group attached to the sulfonyl moiety. The cyclopropyl ring is a "bioisostere" of a phenyl group or a double bond, often introduced to improve metabolic stability, reduce lipophilicity, and modulate conformational rigidity in drug candidates. Therefore, this compound stands as a valuable building block for the exploration of new chemical space in the pursuit of novel therapeutics and functional materials.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to interpreting its chemical behavior and physical properties.
Molecular Structure Visualization
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 648906-28-9[1] |
| Molecular Formula | C₉H₉BrO₂S[2] |
| Molecular Weight | 261.14 g/mol [3] |
| Canonical SMILES | C1CC1S(=O)(=O)C2=CC=C(C=C2)Br |
| InChI Key | YTJMDWOCBCVVGM-UHFFFAOYSA-N |
Physical and Chemical Properties: A Data Gap Analysis
A thorough understanding of a compound's physical properties is paramount for its application in research and development, guiding decisions on reaction conditions, purification methods, and formulation. For this compound, there is a notable absence of experimentally determined physical property data in peer-reviewed literature and publicly accessible databases. The information that is available is often predicted or derived from supplier information without explicit experimental validation.
Table 2: Physical Properties of this compound
| Property | Value | Source/Comment |
| Appearance | Solid | General supplier information. |
| Melting Point | Data not available | Data Gap: Experimental determination is required. |
| Boiling Point | 391.0 ± 34.0 °C at 760 mmHg | Predicted value. A high degree of uncertainty exists. |
| Density | Data not available | Data Gap: Experimental determination is required. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | Inferred from its structure and general behavior of similar compounds. Data Gap: Quantitative solubility data in a range of solvents is needed. |
Expert Insight: The lack of concrete experimental data for fundamental properties like melting point and solubility presents a significant challenge for researchers. While predictions can offer initial guidance, they are no substitute for empirical data. The predicted high boiling point suggests that the compound is a stable solid at room temperature. Its structure, containing both a polar sulfonyl group and a nonpolar bromophenyl moiety, suggests it will be soluble in a range of common organic solvents but likely insoluble in water.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic data provides the unambiguous identification of a chemical compound and offers insights into its electronic and structural features. As with the physical properties, verified and publicly available spectra for this compound are scarce. This section will outline the expected spectral features based on the known properties of its constituent functional groups and data from analogous compounds.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic protons and the cyclopropyl protons. The para-substituted aromatic ring will likely show a classic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton of the cyclopropyl group will appear as a multiplet, shifted downfield due to the deshielding effect of the adjacent sulfonyl group. The methylene protons of the cyclopropyl ring will likely present as complex multiplets in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. One would expect to see signals for the four distinct carbons of the aromatic ring, with the carbon attached to the bromine atom showing a characteristic chemical shift influenced by the "heavy atom effect." The carbons of the cyclopropyl group and the carbon attached to the sulfonyl group will also have unique chemical shifts.
4.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonyl group (S=O stretches) in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
4.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the bromine atom, the cyclopropyl group, and sulfur dioxide.
Experimental Workflow: Acquiring Spectroscopic Data
Caption: A typical experimental workflow for the spectroscopic characterization of an organic compound.
Synthesis and Purification
Proposed Synthetic Pathway
Caption: A plausible synthetic route to this compound.
Expert Insight on Synthesis and Purification: The proposed synthesis is straightforward and utilizes readily available starting materials. The key step is the oxidation of the sulfide to the sulfone. This transformation can often be achieved with high yield and selectivity using common oxidizing agents. The choice of oxidant and reaction conditions would need to be optimized to minimize potential side reactions, such as oxidation of the aromatic ring.
Purification of the final product would likely be achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The solid nature of the product would facilitate its isolation and handling.
Safety and Handling
Given the lack of a comprehensive, publicly available Safety Data Sheet (SDS) for this compound, a cautious approach to its handling is essential. The safety information provided here is based on the GHS classifications for structurally similar compounds and general principles for handling laboratory chemicals.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
GHS Hazard Information (Anticipated):
Based on the structure, the compound may be classified with the following GHS hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Conclusion and Future Outlook
This compound is a chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its structural features suggest it can be readily functionalized to generate a diverse library of novel compounds. However, a critical knowledge gap exists regarding its fundamental physical and spectroscopic properties.
To unlock the full potential of this compound, future research should prioritize the following:
-
Experimental Determination of Physical Properties: A comprehensive study to determine the melting point, boiling point, density, and solubility in a range of solvents is crucial for its practical application.
-
Full Spectroscopic Characterization: The acquisition and public dissemination of high-resolution ¹H NMR, ¹³C NMR, IR, and mass spectra are essential for its unambiguous identification and quality control.
-
Development and Validation of a Synthetic Protocol: A detailed, optimized, and validated synthetic procedure would facilitate its accessibility to the broader scientific community.
-
Comprehensive Safety Evaluation: The generation of a complete Safety Data Sheet (SDS) based on toxicological studies is necessary to ensure its safe handling and use.
By addressing these knowledge gaps, the scientific community can fully leverage the potential of this compound in the development of next-generation pharmaceuticals and advanced materials.
References
"1-Bromo-4-(cyclopropylsulfonyl)benzene" molecular weight
An In-depth Technical Guide to 1-Bromo-4-(cyclopropylsulfonyl)benzene for Drug Discovery Professionals
Abstract
This compound has emerged as a strategically significant building block in the landscape of modern medicinal chemistry. Its unique trifecta of functionalities—a synthetically versatile bromophenyl ring, a metabolically robust cyclopropyl group, and a polar sulfonyl linker—offers a powerful toolkit for drug discovery professionals. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic routes with detailed protocols, and its multifaceted applications in the design and development of novel therapeutic agents. By synthesizing data from established chemical principles and contemporary research, this document serves as an authoritative resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold for therapeutic innovation.
Introduction: A Scaffold of Strategic Importance
In the intricate process of drug design, the selection of appropriate molecular building blocks is paramount. This compound (CAS No. 648906-28-9) is a heterocyclic intermediate that exemplifies the principles of modern scaffold design. The molecule is a confluence of three key structural motifs, each contributing distinct and advantageous properties for drug development:
-
The Bromophenyl Group : The bromine atom serves as a versatile synthetic "handle." It is an excellent leaving group, readily participating in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig cross-couplings. This allows for the systematic exploration of chemical space and the facile introduction of diverse functionalities to modulate biological activity and pharmacokinetic profiles[1][2].
-
The Cyclopropyl Moiety : The cyclopropyl ring is far more than a simple saturated carbocycle. Its inclusion in drug candidates has been shown to confer significant advantages, including enhanced metabolic stability, increased potency, and improved brain permeability. The strained, three-membered ring imparts conformational rigidity and unique electronic properties, often leading to more favorable and entropically efficient binding to biological targets[3][4].
-
The Sulfonyl Group : As a key pharmacophore, the sulfone group is a strong hydrogen bond acceptor, capable of forming critical interactions with protein targets. Its chemical stability and polar nature help to modulate solubility and other physicochemical properties. The sulfone linker is a common feature in a variety of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents[5].
This guide aims to provide an in-depth analysis of this compound, equipping drug development professionals with the foundational knowledge to effectively utilize this high-value intermediate.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and computed properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 261.14 g/mol | [6][7][8] |
| CAS Number | 648906-28-9 | [6][7][9] |
| Molecular Formula | C₉H₉BrO₂S | [7][9] |
| IUPAC Name | This compound | [8] |
| SMILES Code | O=S(C1=CC=C(Br)C=C1)(C2CC2)=O | [7] |
| Boiling Point (Predicted) | 391.0 ± 34.0 °C at 760 mmHg | [8] |
| Storage Conditions | Sealed in dry, 2-8°C | [7] |
The molecule's structure combines a rigid aromatic core with a three-dimensional cyclopropyl group, a feature known to provide desirable vectors for exploring protein binding pockets[3]. The sulfonyl bridge introduces polarity while remaining metabolically stable, offering a balance to the lipophilic bromophenyl and cyclopropyl components.
Synthesis and Characterization
While multiple proprietary synthesis routes may exist, a logical and scalable pathway can be devised based on established organosulfur chemistry. The most common approach involves the oxidation of a sulfide precursor, which itself can be synthesized from commercially available starting materials.
Proposed Synthetic Pathway
A plausible two-step synthesis is outlined below, starting from 4-bromothiophenol and cyclopropyl bromide.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative, self-validating methodology derived from standard procedures for S-alkylation and sulfide oxidation.
Step 1: Synthesis of 1-Bromo-4-(cyclopropylthio)benzene (Sulfide Intermediate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromothiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (100 mL).
-
Reaction: Stir the suspension at room temperature for 15 minutes to form the thiophenolate salt.
-
Addition: Add cyclopropyl bromide (1.1 eq) dropwise to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 56°C) and monitor its progress by Thin-Layer Chromatography (TLC) until the starting thiophenol is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel to yield the sulfide intermediate. Causality: The basic conditions deprotonate the thiol, creating a potent nucleophile that readily displaces the bromide from cyclopropyl bromide.
Step 2: Oxidation to this compound
-
Setup: Dissolve the sulfide intermediate (1.0 eq) from Step 1 in dichloromethane (DCM) in a flask cooled to 0°C in an ice bath.
-
Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. Trustworthiness: Using a slight excess of the oxidant ensures complete conversion of the sulfide to the sulfone. Monitoring by TLC is crucial to avoid over-oxidation or side reactions.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete conversion.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of sodium thiosulfate to destroy excess peroxide.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound, as a crystalline solid.
Analytical Characterization Workflow
Confirmation of the final product's identity and purity is achieved through a standard battery of analytical techniques.
Caption: Standard analytical workflow for product validation.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile scaffold for building complex and novel drug candidates.
A Platform for Synthetic Diversification
The bromophenyl moiety is the primary reactive site for diversification. It enables medicinal chemists to rapidly generate libraries of analogues through well-established cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, allowing for the exploration of key hydrophobic or aromatic interactions in a binding site.
-
Buchwald-Hartwig Amination: Coupling with amines provides access to a wide range of aniline derivatives, which are privileged structures in medicinal chemistry, enabling the introduction of hydrogen bond donors and basic centers.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces a rigid, linear linker, useful for probing deeper into a target's active site.
This synthetic flexibility allows for the systematic optimization of a lead compound's Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
The Cyclopropyl Sulfone Motif in Bioactive Molecules
The cyclopropyl sulfone fragment is a bioisostere for other groups and contributes positively to a molecule's drug-like properties. The cyclopropyl group can act as a metabolically stable equivalent of a gem-dimethyl or vinyl group, often enhancing binding affinity by restricting conformational freedom[3][4]. The sulfone group, as a stable and polar entity, can improve aqueous solubility and engage in specific hydrogen bonding that is critical for target engagement.
This combination of properties makes the scaffold particularly attractive for developing inhibitors or modulators for various target classes, from kinases and proteases to G-protein coupled receptors (GPCRs).
Conclusion
This compound is more than just a chemical intermediate; it is a testament to rational molecular design. It provides a robust and versatile starting point for medicinal chemistry campaigns, embodying features that address common challenges in drug development such as metabolic instability, synthetic intractability, and off-target effects. Its constituent parts—the reactive bromine handle, the property-enhancing cyclopropyl ring, and the bio-interactive sulfonyl group—form a powerful combination. For researchers and scientists in the pharmaceutical industry, a deep understanding of this scaffold's properties, synthesis, and strategic applications is essential for unlocking its full potential in the creation of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis. [wisdomlib.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 648906-28-9|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 648906-28-9 [sigmaaldrich.com]
- 9. appretech.com [appretech.com]
A Technical Guide to the Solubility Profile of 1-Bromo-4-(cyclopropylsulfonyl)benzene
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical framework for understanding and determining the solubility of 1-Bromo-4-(cyclopropylsulfonyl)benzene. In the absence of extensive published solubility data for this specific molecule, this document serves as a first-principles guide, combining theoretical analysis with robust, field-proven experimental protocols. We delve into the molecular structure to predict solubility behavior, provide detailed methodologies for both thermodynamic and kinetic solubility determination, and discuss the critical implications of these findings for preclinical and drug development workflows. This guide is designed to empower researchers to generate reliable solubility data and leverage it for informed decision-making in medicinal chemistry and formulation science.
Introduction
This compound is a synthetic intermediate whose structural motifs—a brominated aromatic ring and a cyclopropylsulfonyl group—are of significant interest in modern medicinal chemistry. The solubility of such compounds is a cornerstone of their developability, profoundly influencing their behavior in biological assays, their absorption and distribution in vivo, and the feasibility of creating effective drug formulations.[1][2] Poor aqueous solubility is a leading cause of attrition in the drug development pipeline, making its early and accurate assessment a critical, cost-saving measure.[2][3]
Theoretical Assessment of Solubility: A Structure-Based Analysis
The solubility of a molecule is governed by the balance of energy required to break its crystal lattice structure versus the energy released upon its solvation by the solvent.[4][5] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility characteristics.
-
Molecular Structure:
-
Aromatic Core: The bromobenzene moiety is hydrophobic and contributes to poor aqueous solubility. The bromine atom is a weak electron-withdrawing group that can engage in p-π conjugation, influencing intermolecular stacking in the solid state.[6][7]
-
Sulfonyl Group (-SO₂-): This is a highly polar, rigid functional group. The oxygen atoms are strong hydrogen bond acceptors, which can interact favorably with protic solvents. However, the group as a whole does not donate hydrogen bonds. This polarity can lead to strong dipole-dipole interactions in the crystal lattice.
-
Cyclopropyl Group: A small, non-polar, and strained aliphatic ring that adds to the overall lipophilicity of the molecule.
-
-
Crystal Lattice Energy: The dissolution process must overcome the energy that holds the molecules together in a solid crystal.[8][9] The combination of the planar phenyl ring and the highly polar sulfonyl group suggests that this compound can pack efficiently into a stable crystal lattice. These strong intermolecular forces, primarily dipole-dipole interactions, likely result in a high lattice energy.[10] A high lattice energy presents a significant barrier to dissolution, often leading to low solubility.[8]
-
Predicted Solubility:
-
Aqueous Solubility: Expected to be very low. The large, hydrophobic surface area of the bromophenyl and cyclopropyl groups is likely to outweigh the hydrogen bonding acceptor capability of the sulfonyl group.
-
Organic Solvent Solubility: Solubility will be dependent on solvent polarity. It is predicted to be more soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) that can disrupt the crystal lattice through strong dipole-dipole interactions. Solubility in non-polar solvents (e.g., Hexane) is expected to be poor, while solubility in polar protic solvents (e.g., Ethanol, Methanol) will be moderate, facilitated by hydrogen bonding with the sulfonyl moiety.
-
Experimental Determination of Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility. It represents the concentration of a saturated solution at equilibrium with an excess of the solid compound.[2][11] The shake-flask method is the gold-standard for this determination.[12][13]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.). Ensure enough solid is added so that it remains visible after the equilibration period.[14]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to ensure equilibrium is reached, typically 24 to 72 hours.[12][13] The time required can be determined by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtering the solution through a fine (e.g., 0.22 µm) filter.[13]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]
-
Data Reporting: Calculate the solubility based on the measured concentration and the dilution factor. Report the results in units of µg/mL and µM.
High-Throughput Determination of Kinetic Solubility
Kinetic solubility is a high-throughput assessment used in early drug discovery to quickly rank compounds.[3][15] It measures the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated dimethyl sulfoxide (DMSO) stock solution.[12][16] This method can overestimate thermodynamic solubility because it can generate transient supersaturated solutions.[14]
Protocol: Kinetic Solubility Assay via Nephelometry
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[15]
-
Serial Dilution: In a DMSO-compatible plate, perform serial dilutions of the stock solution to create a range of concentrations.
-
Assay Plate Preparation: Dispense a small, fixed volume (e.g., 2-5 µL) of each DMSO concentration into the wells of a clear microtiter plate (e.g., 96- or 384-well).[16]
-
Precipitation Induction: Rapidly add a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix immediately. The final DMSO concentration should be low (typically ≤2%) to minimize its co-solvent effect.
-
Incubation & Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[16] Measure the amount of precipitate formed using laser nephelometry, which quantifies the light scattered by suspended particles.[17] The solubility limit is determined as the concentration at which a significant increase in light scattering is observed compared to controls.
Data Analysis and Presentation
Quantitative solubility data should be organized clearly to facilitate comparison across different conditions.
Table 1: Solubility Data Summary for this compound
| Solubility Type | Solvent / Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Thermodynamic | Purified Water | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Kinetic | PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |
Implications for Drug Development
The solubility data generated for this compound are not merely physical constants; they are actionable insights that guide the entire preclinical development process.
-
Lead Optimization: In early discovery, kinetic solubility data provides a rapid method to compare different analogues.[18] If this structural motif is part of a lead series, chemists can use this data to guide modifications that improve solubility without sacrificing potency.
-
Formulation Strategy: Low aqueous solubility, as predicted for this compound, necessitates enabling formulation strategies to achieve adequate exposure in in vivo safety and efficacy studies.[19] The thermodynamic solubility value is the critical parameter for this work.[3] Strategies might include:
-
Co-solvents: Using mixtures of water and organic solvents (e.g., PEG400, ethanol) to increase solubility.[20]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix to prevent crystallization and enhance dissolution.[21]
-
Lipid-based Formulations: Dissolving the compound in oils, surfactants, and co-solvents for oral delivery.[20]
-
-
Risk Assessment: Accurately knowing the solubility helps set realistic expectations for a compound's potential bioavailability and flags it for potential development challenges early, saving significant time and resources.[15][19]
Conclusion
While specific solubility data for this compound is sparse in public literature, a robust understanding of its potential solubility can be derived from its molecular structure. This theoretical assessment, however, must be substantiated by rigorous experimental measurement. This guide provides the necessary, detailed protocols for determining both the high-throughput kinetic solubility and the gold-standard thermodynamic solubility. The resulting data is indispensable for any research or development program involving this compound, directly informing chemical optimization, guiding formulation development, and ultimately increasing the probability of success for any drug candidate containing this key structural moiety.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. Lattice energy: Definition, Importance and Factors affecting. [allen.in]
- 9. Lattice energy - Wikipedia [en.wikipedia.org]
- 10. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 1-Bromo-4-(cyclopropylsulfonyl)benzene: A Technical Guide for Advanced Research
Introduction: Elucidating the Structure of a Key Synthetic Intermediate
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 1-Bromo-4-(cyclopropylsulfonyl)benzene, with its unique combination of a brominated aromatic ring and a cyclopropylsulfonyl moiety, represents a versatile intermediate in organic synthesis. Its structural features suggest potential applications in the development of therapeutic agents and functional materials. An in-depth understanding of its spectroscopic properties is crucial for its unambiguous identification, quality control, and the rational design of subsequent synthetic transformations.
Molecular Structure and Key Spectroscopic Features
The structure of this compound combines three key components that dictate its spectroscopic signature: a para-substituted bromobenzene ring, a sulfonyl group, and a cyclopropyl ring. Each of these fragments will give rise to characteristic signals in the NMR, IR, and MS spectra.
"1-Bromo-4-(cyclopropylsulfonyl)benzene" safety and handling
An In-depth Technical Guide to the Safety and Handling of 1-Bromo-4-(cyclopropylsulfonyl)benzene
Preamble: This document provides a comprehensive guide to the safe handling, storage, and emergency management of this compound (CAS No. 648906-28-9). As a complete, verified Safety Data Sheet (SDS) for this specific compound is not publicly available, this guide has been constructed with scientific integrity at its core, synthesizing data from structurally analogous compounds. The recommendations herein are based on a conservative assessment of potential hazards derived from related brominated aromatics and aryl sulfones. This approach ensures a high margin of safety for all laboratory personnel.
Section 1: Chemical Identification and Properties
This compound is a halogenated aryl sulfone. Understanding its fundamental properties is the first step in a robust safety assessment. The sulfonyl group is strongly electron-withdrawing, and the presence of a bromine atom on the aromatic ring dictates its reactivity and toxicological profile.
| Property | Value | Source(s) |
| CAS Number | 648906-28-9 | [1][2] |
| Molecular Formula | C₉H₉BrO₂S | [2] |
| Molecular Weight | 261.14 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid (predicted based on similar compounds) | [3] |
| Boiling Point | 391.0 ± 34.0 °C at 760 mmHg (Predicted) | |
| Storage Temperature | Room Temperature, sealed in a dry environment | [3] |
Section 2: Hazard Identification and GHS Classification (Inferred)
While specific toxicological data for this compound has not been fully investigated, a hazard assessment based on close structural analogs like 1-bromo-4-cyclopropylbenzene and 1-bromo-4-cyclopentylbenzene provides a reliable predictive framework.[4][5] The primary hazards are associated with acute toxicity and irritation.
GHS Pictogram (Anticipated):
Signal Word (Anticipated): Warning [3]
Inferred Hazard Statements:
Causality of Hazards: The anticipated toxicity and irritant properties stem from the combination of the reactive C-Br bond and the lipophilic nature of the benzene ring, which can facilitate interaction with biological membranes and proteins. Upon absorption, metabolic processes or direct interaction can lead to irritation of the skin, eyes, and respiratory tract.[6][7]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical, starting with engineering controls and supplemented by rigorous adherence to PPE protocols. This self-validating system ensures minimal risk of exposure.
1. Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particulates or vapors.
-
Safety Shower & Eyewash Station: A compliant and regularly tested safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[8]
2. Personal Protective Equipment (PPE): The selection of PPE is dictated by the inferred hazards. The following table outlines the minimum required PPE for any procedure involving this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye & Face | Safety Goggles with Side Shields | ANSI Z87.1 Compliant | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Nitrile Gloves | Minimum 0.11 mm thickness | Provides a barrier against direct skin contact. Double-gloving is recommended for added protection.[9] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton | Protects skin and personal clothing from contamination. Must be fully buttoned. |
| Full-Length Pants & Closed-Toe Shoes | Made of non-porous material | Prevents accidental skin exposure on the lower body and protects feet from spills. | |
| Respiratory | NIOSH-approved Respirator | Required if working outside a fume hood or if dust is generated | Use appropriate cartridges for organic vapors and particulates. |
Section 4: Safe Handling & Storage Protocols
Adherence to methodical handling and storage procedures is paramount to ensuring long-term safety and compound integrity.
Detailed Protocol for Weighing and Handling:
-
Preparation: Before handling, confirm the chemical fume hood is operational. Cover the work surface with disposable absorbent bench paper. Assemble all necessary equipment (spatulas, weigh boats, containers).
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Tare an appropriate container (e.g., glass vial) on the analytical balance inside the fume hood. Use a clean spatula to carefully transfer the solid compound to the tared container. Avoid any actions that could generate dust.
-
Transfer: If transferring to another vessel for reaction, do so carefully within the fume hood.
-
Solution Preparation: Slowly add the solid to the solvent with stirring to avoid splashing. Keep the container capped when not actively in use.
-
Post-Handling: Clean all equipment thoroughly. Wipe down the work surface in the fume hood. Dispose of all contaminated disposable materials (gloves, weigh boats, bench paper) in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]
Workflow for Safe Handling
References
- 1. 648906-28-9|this compound|BLD Pharm [bldpharm.com]
- 2. appretech.com [appretech.com]
- 3. 1-Bromo-4-cyclopropylbenzene | 1124-14-7 [sigmaaldrich.com]
- 4. 1-Bromo-4-cyclopropylbenzene | C9H9Br | CID 12221355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. indofinechemical.com [indofinechemical.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
A Technical Guide to 1-Bromo-4-(cyclopropylsulfonyl)benzene for Advanced Research and Development
For the discerning researcher and drug development professional, the selection of key intermediates is a critical decision that dictates the trajectory of a synthesis campaign. 1-Bromo-4-(cyclopropylsulfonyl)benzene (CAS No. 648906-28-9) has emerged as a valuable building block, prized for its unique combination of a reactive aryl bromide handle and the influential cyclopropylsulfonyl moiety. This guide provides an in-depth technical overview of this reagent, from procurement and quality control to its strategic application in complex molecule synthesis, empowering scientists to leverage its full potential.
Compound Profile: Structure and Physicochemical Properties
This compound is a crystalline solid characterized by a molecular formula of C₉H₉BrO₂S and a molecular weight of 261.14 g/mol .[1] The structure features a para-substituted benzene ring, bearing a bromine atom—an ideal functional group for cross-coupling reactions—and a cyclopropylsulfonyl group. The sulfone is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and offers a metabolically stable, polar functionality that can engage in hydrogen bonding. The cyclopropyl group introduces a degree of conformational rigidity and a three-dimensional character often sought in modern drug discovery.
Caption: Chemical structure of this compound.
Key Physicochemical Data:
| Property | Value | Source |
|---|---|---|
| CAS Number | 648906-28-9 | [1] |
| Molecular Formula | C₉H₉BrO₂S | [1] |
| Molecular Weight | 261.14 g/mol | [1] |
| Appearance | White to off-white solid/powder | General Supplier Data |
| Storage | Sealed in dry, 2-8°C | [2] |
| Boiling Point | 391.0 ± 34.0 °C (Predicted) | |
Procurement and Supplier Landscape
Acquiring high-quality this compound is the foundational step for any successful research program. The compound is available from a range of fine chemical suppliers catering to research and bulk manufacturing needs. When selecting a supplier, it is imperative to consider not just the price, but also the purity, availability of analytical documentation, and lead times.
| Supplier | Product Number (Example) | Purity | Available Quantity (Example) | Price (USD, Example) |
| BLD Pharm | 648906-28-9 | >98% | Research Quantities | Contact for Quote |
| Aladdin | B185801 | >98% | 1g / 5g | $1,618.90 / $4,543.90[3] |
| Appretech Scientific | APT007146 | 98% min | Research Quantities | Contact for Quote[4] |
| Sigma-Aldrich | ChemScene (Partner) | >98% | Research Quantities | Contact for Quote |
Expert Insight on Procurement: For early-stage research, smaller quantities from suppliers like Aladdin provide a straightforward option. For process development and scale-up, engaging with manufacturers like BLD Pharm or Appretech Scientific for custom synthesis or bulk quotes is advisable. Always request a lot-specific Certificate of Analysis (COA) before purchase to validate purity and identity.
Quality Control and Analytical Validation
Ensuring the integrity of the starting material is paramount. A trustworthy supplier will provide a comprehensive COA detailing the results of quality control testing. Researchers should be familiar with the expected analytical profile of this compound to independently verify its quality if necessary.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation. The aromatic region should display a characteristic AA'BB' system (two doublets) for the para-substituted ring. The cyclopropyl protons will appear as complex multiplets in the upfield region, and the methine proton adjacent to the sulfonyl group will be shifted downfield.
-
¹³C NMR: The carbon spectrum will show distinct signals for the four unique aromatic carbons (two substituted, two unsubstituted), and the carbons of the cyclopropyl ring.
B. Chromatography and Mass Spectrometry:
-
HPLC/UPLC: High-Performance Liquid Chromatography is the standard for purity assessment. A reverse-phase method, for instance using a C18 column with a mobile phase of acetonitrile and water, can effectively separate the target compound from potential impurities.[5]
-
LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the compound, providing definitive evidence of its identity. The expected mass for the molecular ion [M]+ would correspond to the isotopic pattern of bromine.
References
A Technical Guide to the Biological Activities of Cyclopropylsulfonyl Benzene Derivatives and Related Sulfonamides
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands out as a "privileged scaffold"—a core molecular structure that is capable of binding to a wide range of biological targets, leading to a diverse array of therapeutic activities. Its prevalence in approved drugs is a testament to its favorable physicochemical properties and versatile binding capabilities. The introduction of a cyclopropyl group, particularly as a cyclopropylsulfonyl moiety, further refines this scaffold. The cyclopropyl ring is a unique functional group; it is a small, rigid, and lipophilic structure that can enhance metabolic stability, improve binding affinity by introducing conformational constraints, and modulate electronic properties.
This technical guide provides an in-depth exploration of the biological activities associated with cyclopropylsulfonyl benzene derivatives and their close structural relatives. We will dissect the key therapeutic areas where these compounds show significant promise—including anti-inflammatory, anticancer, and antiviral applications. The narrative will focus on the causality behind their mechanisms of action, present validated experimental protocols for their evaluation, and summarize critical structure-activity relationship (SAR) data to guide future drug discovery efforts.
Anti-Inflammatory Activity: Precision Targeting of Cyclooxygenase-2 (COX-2)
The inflammatory response, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. A cornerstone of anti-inflammatory therapy has been the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins. The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), opened the door for the development of selective inhibitors with improved gastrointestinal safety profiles.
The benzenesulfonamide scaffold is central to many selective COX-2 inhibitors. These agents typically feature a 1,5-diarylpyrazole or a similar heterocyclic core, with the sulfonamide group playing a crucial role in binding to a secondary pocket present in the COX-2 active site but not in COX-1. This structural difference is the key to their selectivity.[1][2]
Mechanism of Action: Selective COX-2 Inhibition
Benzenesulfonamide-based inhibitors function by inserting the SO₂NH₂ group into a hydrophilic side pocket of the COX-2 enzyme active site. This interaction, along with the binding of the core structure in the main channel, blocks the entry of the arachidonic acid substrate, thereby preventing its conversion to prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins. Certain derivatives have demonstrated anti-inflammatory activity comparable or superior to the standard drug celecoxib.[1] For instance, some 4-arylphthalazones bearing a benzenesulfonamide moiety have shown significant anti-inflammatory effects and selective COX-2 inhibitory activity.[1]
The following diagram illustrates the arachidonic acid pathway and the point of intervention for COX-2 inhibitors.
Caption: COX-2 Inhibition Pathway.
Quantitative Data: COX-2 Inhibitory Activity
The efficacy of these compounds is quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity.
| Compound Class | Specific Derivative | Target | IC₅₀ (µM) | Reference |
| N-(benzenesulfonyl)acetamide | Compound 9a | COX-2 | 0.011 | [3] |
| N-(benzenesulfonyl)acetamide | Compound 9b | COX-2 | 0.023 | [3] |
| 4-Arylphthalazone-benzenesulfonamide | Compound 2b | COX-2 | (High Selectivity) | [1] |
| 1,3,5-Triazine Derivatives | Compound 3 | COX-2 | (Reduced levels) | [4] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is the gold-standard in vivo model for evaluating acute anti-inflammatory activity. Its selection is based on its high reproducibility and its well-characterized biphasic inflammatory response.
Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring its ability to reduce edema induced by carrageenan in a rat paw.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-180 g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6):
-
Induction of Inflammation: One hour after administration of the vehicle, standard, or test compound, 0.1 mL of a 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately before the carrageenan injection (V₀) and at specified intervals post-injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis:
-
The percentage increase in paw volume is calculated: [(Vt - V₀) / V₀] * 100, where Vt is the volume at time 't'.
-
The percentage inhibition of edema is calculated: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
-
Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by Dunnett's test.
-
Self-Validation: The inclusion of a vehicle control group establishes the baseline inflammatory response, while the positive control group validates the assay's sensitivity to a known anti-inflammatory agent. A dose-dependent response in the test groups provides strong evidence of the compound's specific activity.
Anticancer Activity: A Multi-Pronged Attack on Tumorigenesis
The benzenesulfonamide scaffold is a cornerstone in oncology, with derivatives demonstrating a remarkable ability to interfere with various pathways essential for tumor growth, survival, and proliferation.
Diverse Mechanisms of Action
Unlike conventional cytotoxics, many cyclopropylsulfonyl benzene derivatives and related compounds act on specific molecular targets that are dysregulated in cancer cells.
-
Inhibition of Oxidative Phosphorylation (OXPHOS): While many cancer cells exhibit a preference for glycolysis (the Warburg effect), a significant subset, including cancer stem cells, are highly dependent on OXPHOS for energy production.[5] Benzene-1,4-disulfonamides have been identified as potent inhibitors of mitochondrial Complex I, leading to decreased ATP production and selective cytotoxicity in OXPHOS-dependent cancer cells.[5][6]
-
Induction of Apoptosis: Several derivatives induce programmed cell death. Benzimidazole derivatives bearing an alkylsulfonyl side chain have been shown to act as potent inhibitors of the anti-apoptotic protein Bcl-2.[7] Others, such as certain benzene sulfonamide-triazole hybrids, induce apoptosis and show strong binding interactions with key proteins like TGFβ2 and VEGFR1, which are involved in cancer progression.[8]
-
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrase IX (CA IX) is an enzyme that is highly overexpressed in many solid tumors in response to hypoxia. It helps maintain the intracellular pH, allowing cancer cells to thrive in an acidic microenvironment. Benzenesulfonamides are classic CA inhibitors, and novel derivatives are being designed for selective inhibition of CA IX as an anticancer strategy.[9]
Caption: Diverse Anticancer Mechanisms of Benzenesulfonamides.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential is initially screened using various cancer cell lines, with results reported as IC₅₀ values.
| Compound Class | Cell Line | IC₅₀ (µM) | Putative Target/Mechanism | Reference |
| Benzene sulfonamide-triazole | DLD-1 (Colorectal) | 11.84 | VEGFR1 | [8] |
| Benzene sulfonamide-triazole | HT-29 (Colorectal) | 9.35 | TGFβ2 | [8] |
| Alkylsulfonyl Benzimidazole | MCF-7 (Breast) | (Significant cytotoxicity) | Bcl-2 | [7] |
| Benzene-1,4-disulfonamide | (Various) | (Nanomolar range) | OXPHOS Complex I | [5][6] |
Experimental Protocol: xCELLigence Real-Time Cell Analysis (RTCA)
This method offers a significant advantage over traditional endpoint assays (like MTT) by providing continuous, real-time monitoring of cell proliferation, viability, and cytotoxicity. The causality for its selection lies in its ability to capture the kinetics of the cellular response to a compound.
Objective: To dynamically monitor the cytotoxic effects of test compounds on cancer cells in real-time.
Methodology:
-
System Setup: An xCELLigence RTCA instrument is placed inside a standard CO₂ incubator. E-Plates (microtiter plates with integrated gold microelectrodes on the bottom of the wells) are used.
-
Background Reading: 50 µL of cell culture medium is added to each well of an E-Plate, which is then placed in the RTCA station to obtain a background reading.
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are harvested and seeded into the E-Plates at an optimized density (e.g., 5,000 cells/well) in 100 µL of medium. The plate is left at room temperature for 30 minutes to allow for uniform cell settling before being placed back into the RTCA station.
-
Monitoring Initial Growth: The instrument continuously monitors the impedance, which correlates with cell number, adhesion, and morphology. This is recorded as the Cell Index (CI). Cells are allowed to grow until they reach the logarithmic growth phase (typically 18-24 hours).
-
Compound Addition: A dilution series of the test compound is prepared. 100 µL of each concentration is added to the appropriate wells. Wells with medium and a vehicle (e.g., DMSO) serve as negative controls, and a known cytotoxic drug (e.g., Vincristine) serves as a positive control.[7]
-
Real-Time Monitoring: The plate is returned to the RTCA station, and impedance measurements are taken every 15-30 minutes for an extended period (e.g., 72-96 hours).
-
Data Analysis: The Cell Index is normalized to the value at the time of compound addition. The software plots CI versus time, generating dose-response curves. From these kinetic curves, the IC₅₀ value can be calculated at various time points (e.g., 24h, 48h, 72h).
Antiviral Activity: Novel Strategies Against Emerging Threats
The development of effective antiviral agents is a global health priority. Benzenesulfonamide derivatives have emerged as versatile antiviral candidates, acting through both direct virucidal mechanisms and by targeting host factors that are essential for viral replication.
Mechanism of Action: Host-Factor Targeting
Targeting host cellular machinery provides a powerful strategy that can offer broad-spectrum activity and a higher barrier to the development of viral resistance.
-
Inhibition of Host Kinases: Emerging flaviviruses like Dengue (DENV) and Zika (ZIKV) are significant public health threats. Research has shown that benzenesulfonamide derivatives can act as inhibitors of the host Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII).[10] By inhibiting this host kinase, the compounds disrupt cellular processes that the virus has hijacked for its own replication, leading to a potent antiviral effect. One lead compound demonstrated an IC₅₀ of 0.79 µM against CaMKII and effective antiviral activity against both DENV and ZIKV.[10]
-
Virucidal Action: Some multivalent sulfated benzene derivatives act as virucidal agents, meaning they directly and irreversibly inhibit viral particles.[11] These molecules are thought to interact with viral envelope proteins through a combination of electrostatic and hydrophobic interactions, preventing the virus from attaching to and entering host cells. This mechanism has shown broad-spectrum activity against viruses including SARS-CoV-2 and H1N1.[11]
Quantitative Data: Antiviral Efficacy
The antiviral effect is measured by the EC₅₀, the concentration that reduces viral activity by 50%.
| Compound Class | Virus | EC₅₀ (µM) | Mechanism/Target | Reference |
| Benzenesulfonamide (BSA 9) | DENV | 1.52 | CaMKII Inhibition | [10] |
| Benzenesulfonamide (BSA 9) | ZIKV | 1.91 | CaMKII Inhibition | [10] |
| Multivalent Sulfated Benzene | SARS-CoV-2 | (Potent) | Virucidal | [11] |
| N-benzenesulfonyl-benzimidazole | (Various viruses) | (Micromolar) | Not specified | [12] |
Experimental Workflow: Plaque Reduction Assay
This is the classic, functional assay to quantify the titer of infectious virus and to determine the efficacy of an antiviral compound. It is chosen because it directly measures the inhibition of infectious virus particle production.
Caption: Workflow for a Viral Plaque Reduction Assay.
Conclusion and Future Perspectives
The cyclopropylsulfonyl benzene scaffold and its broader benzenesulfonamide family represent a remarkably fruitful starting point for the design of novel therapeutics. Their demonstrated success across anti-inflammatory, anticancer, and antiviral domains underscores their status as privileged structures in drug discovery. The unique properties of the cyclopropyl group—enhancing metabolic stability and providing conformational rigidity—offer a clear rationale for its incorporation in modern medicinal chemistry campaigns.
Future research should focus on several key areas:
-
Target Selectivity: Further refining structures to enhance selectivity for specific enzyme isoforms (e.g., COX-2), kinase targets, or viral proteins to minimize off-target effects.
-
Pharmacokinetic Optimization: Modulating the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing bioavailability and in vivo efficacy.
-
Exploration of New Targets: Leveraging the scaffold's versatility to probe novel biological targets, such as in the fields of neurodegeneration (e.g., AChE inhibition)[13] and metabolic diseases like hepatic fibrosis.[14]
By combining rational design with high-throughput screening and robust biological validation, the cyclopropylsulfonyl benzene core will undoubtedly continue to yield novel clinical candidates for the treatment of human disease.
References
- 1. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzene with Alkyl Chains Is a Universal Scaffold for Multivalent Virucidal Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of 1-Bromo-4-(cyclopropylsulfonyl)benzene in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 1-Bromo-4-(cyclopropylsulfonyl)benzene has emerged as a highly valuable scaffold, offering a unique combination of structural rigidity, metabolic stability, and versatile reactivity. This guide provides an in-depth analysis of this building block, from its fundamental properties and synthesis to its application in key cross-coupling reactions that are foundational to modern drug synthesis. We will explore the nuanced role of the cyclopropylsulfonyl moiety in modulating physicochemical and pharmacokinetic properties, supported by field-proven insights and detailed experimental protocols.
Introduction: The Emergence of a Privileged Scaffold
The pursuit of drug candidates with optimized efficacy, safety, and metabolic profiles has led medicinal chemists to explore novel chemical space. Within this context, this compound has garnered significant attention. This building block ingeniously combines two key structural motifs: a brominated aromatic ring, which serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, and a cyclopropylsulfonyl group.
The cyclopropyl group, a small, strained ring system, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational constraints.[1] Its incorporation can lead to more favorable pharmacokinetic profiles. The sulfonyl group, on the other hand, is a well-established pharmacophore that can act as a hydrogen bond acceptor and modulate the electronic properties of the aromatic ring, influencing molecular interactions with biological targets. The combination of these features in a single, readily functionalizable molecule makes this compound a powerful tool in the drug discovery arsenal.
Physicochemical and Safety Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for ensuring laboratory safety.
Physicochemical Data
While a comprehensive, publicly available dataset for all physicochemical properties of this compound is limited, the following information has been compiled from commercial supplier data. Researchers should verify these properties with their own measurements.
| Property | Value | Source |
| CAS Number | 648906-28-9 | [2] |
| Molecular Formula | C₉H₉BrO₂S | [2] |
| Molecular Weight | 261.14 g/mol | [2] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Storage | Sealed in dry, 2-8°C | [2] |
Safety and Handling
Based on available safety data, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
A full Safety Data Sheet (SDS) should be consulted prior to handling this compound.
Synthesis Pathway
While specific, detailed preparations of this compound are not widely published in peer-reviewed literature, a plausible and efficient synthesis can be devised based on established organic chemistry principles. The most logical route involves a two-step sequence: S-cyclopropylation of a suitable thiophenol followed by oxidation of the resulting sulfide to the sulfone.
Representative Protocol for Synthesis
Step 1: Synthesis of 4-Bromophenyl cyclopropyl sulfide
This procedure is adapted from a general method for the copper-promoted S-cyclopropylation of thiophenols.[3]
-
To a reaction flask, add 4-bromothiophenol (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), copper(II) acetate (0.1 equiv.), and a suitable base such as pyridine (2.0 equiv.).
-
Add a solvent such as 1,2-dichloroethane (DCE).
-
Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous HCl (1 M) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired sulfide.
Step 2: Oxidation to this compound
This is a standard oxidation protocol for converting sulfides to sulfones.
-
Dissolve the 4-bromophenyl cyclopropyl sulfide (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford this compound.
Applications in Cross-Coupling Reactions
The presence of the aryl bromide moiety makes this compound an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyclopropylsulfonyl group can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.
Representative Protocol for Suzuki-Miyaura Coupling:
This protocol is based on general procedures for electron-deficient aryl bromides and may require optimization.[4][5]
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to 80-110 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, a common structural motif in pharmaceuticals.[6][7]
Representative Protocol for Buchwald-Hartwig Amination:
This protocol is based on general procedures and requires optimization for specific amines.[8][9]
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%) or a G3-precatalyst (1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos) (2-4 mol%).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen).
-
Add the amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring completion by LC-MS.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable for extending conjugation, introducing rigidity, or serving as handles for further transformations like click chemistry.[10][11]
Representative Protocol for Sonogashira Coupling:
This protocol is based on general procedures and may require optimization.[12][13]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-4 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (3-6 mol%).
-
Add an anhydrous solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylamine), which also acts as a solvent in some cases.
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Wash the organic layer with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion: A Versatile and Strategic Building Block
This compound stands out as a strategically designed building block for modern medicinal chemistry. Its true value lies in the synergistic combination of a versatile reactive handle (the aryl bromide) with a pharmacologically significant moiety (the cyclopropylsulfone). This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed, representative protocols for its application in key cross-coupling reactions. By leveraging the principles and methodologies outlined herein, researchers and drug development professionals can effectively incorporate this powerful building block into their synthetic strategies, accelerating the discovery of novel drug candidates with improved properties and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 3. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Bromo-4-(cyclopropylsulfonyl)benzene: An In-Depth Technical Guide for Advanced Research
This document provides a detailed guide for the synthesis of 1-Bromo-4-(cyclopropylsulfonyl)benzene, a key intermediate in the development of various pharmaceutical agents. The protocols and insights presented herein are curated for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles and rationale for methodological choices.
Introduction and Strategic Importance
This compound serves as a crucial building block in medicinal chemistry. Its structural motif, featuring a bromo-substituted phenyl ring coupled with a cyclopropylsulfonyl group, is prevalent in a range of biologically active molecules. The sulfonyl group often acts as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a compound, while the bromo-substituent provides a reactive handle for further molecular elaboration through various cross-coupling reactions.
The synthesis of this compound is typically approached via a two-step sequence: the formation of a thioether followed by its oxidation to the corresponding sulfone. This guide will provide detailed protocols for a robust and scalable synthetic route.
Overall Synthetic Strategy
The most common and efficient pathway to this compound involves a two-step process. The first step is the synthesis of the precursor, 1-bromo-4-(cyclopropylthio)benzene, via a copper-catalyzed Ullmann condensation. This is followed by the oxidation of the resulting thioether to the desired sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 1-Bromo-4-(cyclopropylthio)benzene via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of carbon-sulfur bonds.[1][2] In this step, 4-bromobenzenethiol is coupled with cyclopropyl bromide in the presence of a copper(I) catalyst and a base.
Mechanistic Considerations
The reaction proceeds through a copper(I) thiolate intermediate. The base deprotonates the thiol to form a thiolate anion, which then reacts with the copper(I) catalyst. This copper(I) thiolate then undergoes a coupling reaction with cyclopropyl bromide to form the desired thioether and regenerate the copper catalyst. While traditional Ullmann reactions often require harsh conditions, modern modifications with appropriate ligands can facilitate the reaction under milder temperatures.[3]
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 1-Bromo-4-(cyclopropylsulfonyl)benzene
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for researchers in drug development and materials science.[1][3]
This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 1-bromo-4-(cyclopropylsulfonyl)benzene. This substrate is an electron-deficient aryl halide due to the strongly electron-withdrawing nature of the cyclopropylsulfonyl group. Such substrates can present unique challenges, including slower rates of oxidative addition and a higher propensity for side reactions. Therefore, a carefully optimized protocol is crucial for achieving high efficiency and yield.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[6][7] This is often the rate-determining step, particularly for electron-deficient aryl halides.[7]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[1][8]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the active Pd(0) catalyst and releases the desired N-aryl amine product.[1][6]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Key Reaction Components: A Guide to Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
Palladium Precatalyst
A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being the most common.[9] For improved air and moisture stability, pre-formed palladium precatalysts, such as those from the G3 and G4 generation developed by the Buchwald group, are often preferred.
Ligand Selection: The Key to Success
The choice of phosphine ligand is critical for an efficient reaction, especially with challenging substrates like electron-deficient aryl bromides.[10] Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps. For the amination of this compound, ligands such as XPhos, SPhos, or BrettPhos are excellent starting points.[10] Xantphos is another versatile ligand that has shown broad applicability.[11][12]
Base Selection: A Balancing Act
The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[13] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[9][13]
Solvent Considerations
Anhydrous, deoxygenated solvents are essential for reproducible results. Aprotic solvents such as toluene, 1,4-dioxane, or THF are commonly employed.[13][14] Toluene is often a good first choice due to its ability to dissolve a wide range of substrates and its relatively high boiling point.[13] It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[9][13]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Note: This is a representative protocol and should be optimized for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Reagents and Equipment
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv.)
-
Anhydrous, degassed toluene
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
-
Heating and stirring module
Reaction Setup
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv.) via syringe.
Reaction Execution and Work-up
-
Place the sealed Schlenk tube in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides, which can serve as a starting point for the optimization of the reaction of this compound.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Substrate of interest. |
| Amine | Primary or Secondary Amine (1.1-1.5 equiv.) | The nucleophile for the C-N bond formation. A slight excess is used to drive the reaction to completion. |
| Pd Precatalyst | XPhos Pd G3 (1-5 mol%) | Air- and moisture-stable precatalyst that is highly active for challenging substrates. |
| Ligand | XPhos (2-10 mol%) | Bulky, electron-rich ligand that facilitates oxidative addition and reductive elimination. |
| Base | NaOtBu (1.2-2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) | Strong, non-nucleophilic base for amine deprotonation. Cs₂CO₃ is a milder alternative. |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane | Aprotic solvent that solubilizes reagents and facilitates the reaction at elevated temperatures. |
| Temperature | 80-110 °C | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-24 hours | Typical reaction time; should be monitored for completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble base- Inappropriate ligand or base | - Use a fresh, high-quality catalyst.- Ensure rigorous exclusion of air and moisture.- Use a finely ground base or a more soluble base.- Screen different ligands and bases. |
| Formation of side products (e.g., hydrodehalogenation) | - Presence of water- β-hydride elimination from the amido complex | - Use rigorously dried reagents and solvents.- Use a more sterically hindered ligand to disfavor β-hydride elimination. |
| Inconsistent results | - Variations in reagent quality- Inconsistent reaction setup | - Use reagents from a reliable source.- Standardize the experimental procedure, including inerting and reagent addition. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-(cyclopropylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Novel Alkynylaryl Sulfones via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and demonstrates remarkable functional group tolerance, making it an invaluable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced materials.[2][3][4]
This guide focuses on the application of the Sonogashira coupling to a specific and valuable substrate: 1-Bromo-4-(cyclopropylsulfonyl)benzene . The presence of the cyclopropylsulfonyl group, a potent electron-withdrawing moiety, activates the aryl bromide towards oxidative addition, a key step in the catalytic cycle. However, this electronic feature also necessitates careful consideration of reaction parameters to ensure high yields and minimize side reactions. The resulting alkynylaryl sulfone products are of significant interest in medicinal chemistry, as the sulfone group can act as a hydrogen bond acceptor and the cyclopropyl moiety can impart favorable metabolic stability and conformational rigidity.
These application notes provide a detailed examination of the reaction mechanism, field-proven experimental protocols, and critical insights into the nuances of applying the Sonogashira coupling to this electron-deficient substrate.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding these cycles is paramount for rational optimization and troubleshooting of the reaction.
-
The Palladium Cycle : The primary catalytic cycle begins with the active Pd(0) species.
-
Oxidative Addition : The aryl bromide, this compound, undergoes oxidative addition to the Pd(0) complex to form a Pd(II) intermediate. The electron-withdrawing nature of the cyclopropylsulfonyl group facilitates this step.
-
Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) center. This is often the rate-determining step of the reaction.
-
Reductive Elimination : The resulting Pd(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to form the desired product and regenerate the catalytically active Pd(0) species.[5]
-
-
The Copper Cycle : The role of the copper co-catalyst is to facilitate the activation of the terminal alkyne.[2]
-
π-Alkyne Complex Formation : The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation : In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.
-
While the copper co-catalyst generally increases the reaction rate, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[6] Consequently, copper-free Sonogashira protocols have been developed and can be particularly effective for activated aryl halides.[6][7][8]
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol details a reliable method for the coupling of this compound with phenylacetylene as a model terminal alkyne.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 648906-28-9 | 261.14 | 1.0 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 | 1.2 | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 | 0.025 | 0.025 (2.5 mol%) |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.05 | 0.05 (5 mol%) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | - |
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 261 mg), dichlorobis(triphenylphosphine)palladium(II) (0.025 mmol, 17.5 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Reagent Addition : Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe.
-
Alkyne Addition : Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive alkynes or if the reaction is sluggish, heating to 40-60 °C may be required.[9]
-
Work-up : Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing : Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(cyclopropylsulfonyl)-4-(phenylethynyl)benzene.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
Results and Discussion: Optimizing for Success
The electron-deficient nature of this compound generally leads to good to excellent yields in Sonogashira couplings.[6] However, careful consideration of the reaction parameters is crucial for optimal results.
Choice of Catalyst and Ligand:
-
Palladium Source : While Pd(PPh₃)₄ can be used, PdCl₂(PPh₃)₂ is often more stable and convenient to handle.[5] In situ generation of the active Pd(0) catalyst from a Pd(II) precursor is common.[2]
-
Ligands : For challenging couplings, or when using less reactive aryl chlorides, bulky and electron-rich phosphine ligands such as XPhos or N-heterocyclic carbenes (NHCs) can significantly improve catalytic activity.[5]
The Role of the Base:
-
The base is critical for deprotonating the terminal alkyne and neutralizing the HBr byproduct.[6]
-
Amine bases like triethylamine or diisopropylethylamine are commonly used and can also serve as the solvent.
-
In some cases, inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free protocols.
Solvent Selection:
-
A variety of solvents can be employed, including THF, DMF, acetonitrile, and toluene.[10] The choice of solvent can influence reaction rates and solubility of the reagents.
Potential Challenges and Troubleshooting:
-
Alkyne Homocoupling (Glaser Coupling) : This is a common side reaction, especially at higher temperatures or in the presence of oxygen. To minimize this, ensure the reaction is performed under a strictly inert atmosphere. If homocoupling persists, a copper-free protocol may be advantageous.[6]
-
Dehalogenation of the Aryl Bromide : This can occur under certain conditions, leading to the formation of cyclopropylsulfonylbenzene. Using milder conditions or a different base may mitigate this side reaction.
-
Low Conversion : If the reaction stalls, gentle heating (40-60 °C) can increase the reaction rate. Alternatively, a more active catalyst system with a bulkier, more electron-rich ligand may be necessary.
Parameter-Outcome Relationship
Caption: Relationship between key reaction parameters and expected outcomes.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Palladium-Catalyzed Heck-Mizoroki Reaction of 1-Bromo-4-(cyclopropylsulfonyl)benzene
Abstract & Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] This palladium-catalyzed transformation has found widespread application in academic research and the pharmaceutical industry for constructing complex molecular architectures.[3] This application note provides a detailed guide to the Heck reaction conditions specifically tailored for 1-bromo-4-(cyclopropylsulfonyl)benzene, an electron-deficient aryl bromide. The presence of the strongly electron-withdrawing cyclopropylsulfonyl group significantly influences the substrate's reactivity, primarily by activating the carbon-bromine bond towards oxidative addition, a key step in the catalytic cycle. We will explore the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, culminating in a robust, step-by-step protocol for researchers in synthetic chemistry and drug development.
The Heck Reaction: Mechanistic Overview
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which consists of several key elementary steps.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) complex.[2] This is often the rate-determining step, and it is facilitated by electron-withdrawing groups on the aryl halide.
-
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion into the Pd-C bond.[2][4]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.[4] This step typically proceeds with a syn-elimination mechanism and dictates the regioselectivity of the reaction.
-
Reductive Elimination: The base present in the reaction mixture neutralizes the generated HBr and facilitates the reductive elimination of the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.[1]
Caption: Figure 1: Simplified Heck Catalytic Cycle.
Key Parameters for Coupling with this compound
The success of the Heck reaction with this specific substrate hinges on the careful selection of several interdependent parameters.
-
Substrate Reactivity: The cyclopropylsulfonyl group is strongly electron-withdrawing, which polarizes the C-Br bond and makes the ipso-carbon more electrophilic. This inherent electronic property accelerates the initial oxidative addition step, making this compound a highly suitable substrate for the Heck reaction. Aryl bromides are generally good substrates, offering a balance of reactivity and stability compared to the more reactive aryl iodides and less reactive aryl chlorides.[2]
-
Palladium Catalyst & Ligand:
-
Palladium Source: While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, it is often more convenient and economical to use air-stable Pd(II) precursors like Palladium(II) acetate [Pd(OAc)₂].[1][5] These are reduced in situ to the active Pd(0) species.[3]
-
Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity.[1] For electron-deficient aryl bromides, standard triarylphosphines like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are often sufficient. For more challenging couplings, or to achieve lower catalyst loadings, N-Heterocyclic Carbene (NHC) ligands can offer superior thermal stability and activity.[6]
-
-
Base Selection: A stoichiometric amount of base is required to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle.[5]
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, particularly in polar aprotic solvents.[1][6]
-
Organic Bases: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also widely used, especially under so-called "Jeffery conditions".[5]
-
-
Solvent Choice: High-boiling polar aprotic solvents are standard for Heck reactions as they effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[5]
Optimized Protocol & Experimental Workflow
This protocol describes the coupling of this compound with n-butyl acrylate, a common model system for methods development.[10]
Reagents and Recommended Conditions
| Component | Role | Molar Eq. | Amount (for 1 mmol scale) | Notes |
| This compound | Aryl Halide | 1.0 | 261.1 mg (1.0 mmol) | Substrate is the limiting reagent. |
| n-Butyl Acrylate | Alkene | 1.5 | 192.2 mg (0.22 mL, 1.5 mmol) | Using a slight excess of the alkene is common. |
| Palladium(II) Acetate [Pd(OAc)₂] | Catalyst Precursor | 0.02 (2 mol%) | 4.5 mg (0.02 mmol) | Air-stable and effective.[11] |
| Triphenylphosphine (PPh₃) | Ligand | 0.04 (4 mol%) | 10.5 mg (0.04 mmol) | A 2:1 Ligand:Pd ratio is a good starting point. |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 276.4 mg (2.0 mmol) | Ensure the base is finely powdered and dry. |
| N,N-Dimethylformamide (DMF) | Solvent | - | 5 mL | Use anhydrous grade solvent for best results. |
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (261.1 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-Dimethylformamide (5 mL) via syringe, followed by n-butyl acrylate (0.22 mL, 1.5 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The mixture will typically turn from a pale yellow to a darker brown or black color as the reaction progresses.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with saturated brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, (E)-butyl 3-(4-(cyclopropylsulfonyl)phenyl)acrylate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The trans-stereochemistry of the alkene is the major product expected from the Heck reaction.[7]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the Heck-Mizoroki reaction of this compound. The strong electron-withdrawing nature of the sulfonyl group renders this substrate highly reactive under standard palladium-catalyzed conditions. By carefully selecting the catalyst, ligand, base, and solvent as detailed herein, researchers can reliably synthesize the corresponding substituted alkene in high yield. This protocol serves as a robust starting point for the synthesis of valuable intermediates in medicinal chemistry and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 3. books.rsc.org [books.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
"1-Bromo-4-(cyclopropylsulfonyl)benzene" as a precursor for API synthesis
Starting the Search
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(cyclopropylsulfonyl)benzene
Introduction: The Strategic Value of the Cyclopropylsulfonyl Benzene Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of specific functional groups can profoundly influence a molecule's physicochemical and biological properties. The 1-bromo-4-(cyclopropylsulfonyl)benzene scaffold is a prime example of a versatile building block. The cyclopropyl group, a small, strained ring, is not merely a passive substituent; it often enhances metabolic stability, increases potency, and improves brain permeability by virtue of its unique electronic properties and rigid conformation.[1][2][3] The sulfonyl group, being a strong electron-withdrawing moiety, modulates the electronic character of the aromatic ring, making the attached bromine atom a prime handle for palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—utilizing this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols designed for immediate application by researchers, scientists, and drug development professionals.
PART 1: Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[4][5] Its robustness and functional group tolerance make it an indispensable tool in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[6][7]
Mechanism & Rationale
The catalytic cycle of the Suzuki reaction is a well-established sequence of elementary steps involving a palladium catalyst.[8][9]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. The electron-withdrawing nature of the cyclopropylsulfonyl group on this compound facilitates this step by making the aromatic ring more electrophilic.
-
Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) forms a boronate complex. This complex then undergoes transmetalation with the Pd(II) intermediate, where the organic moiety from the boron atom is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and solvent may be necessary for different boronic acids.
Reagent Table
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 277.14 | 1.0 | 1.0 | 277 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv). Then, add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 10 mL total).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
PART 2: Heck-Mizoroki Reaction: Olefin Arylation
The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene.[11][12] This reaction is instrumental in synthesizing substituted alkenes, which are valuable precursors in various chemical industries.[13]
Mechanism & Rationale
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[14]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form an arylpalladium(II) complex. The electron-deficient nature of the aryl bromide promotes this initial step.[14]
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond.
-
β-Hydride Elimination: A β-hydride elimination step forms the substituted alkene product and a palladium-hydride species.
-
Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst.
Protocol: Heck Reaction of this compound with Styrene
This protocol provides a general method for the Heck coupling. The choice of base and solvent can be critical for success.
Reagent Table
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 277.14 | 1.0 | 1.0 | 277 mg |
| Styrene | 104.15 | 1.2 | 1.2 | 137 µL |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| Tri(o-tolyl)phosphine | 304.37 | 0.04 | 0.04 | 12.2 mg |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 | 209 µL |
| N,N-Dimethylformamide (DMF) | - | - | - | 5 mL |
Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of styrene (1.2 equiv) and triethylamine (1.5 equiv).[11]
-
Reaction: Immerse the flask in a preheated oil bath set to 100-120 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove DMF and salts.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
PART 3: Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions.[17][18]
Mechanism & Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15][19]
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, the palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide. Reductive elimination from the subsequent complex yields the aryl alkyne product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The role of the copper co-catalyst is to facilitate the formation of the reactive copper(I) acetylide. In the presence of a base, the terminal alkyne is deprotonated, and the resulting acetylide reacts with a copper(I) salt to form the copper(I) acetylide, which then participates in the palladium cycle.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a standard Sonogashira coupling. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is crucial.
Reagent Table
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 277.14 | 1.0 | 1.0 | 277 mg |
| Phenylacetylene | 102.14 | 1.1 | 1.1 | 121 µL |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 | 279 µL |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 10 mL |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) followed by triethylamine (2.0 equiv) and phenylacetylene (1.1 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
PART 4: Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[20][21] This reaction has revolutionized the synthesis of aryl amines, which are key components in many pharmaceuticals and functional materials.[22]
Mechanism & Rationale
The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[20]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the Pd(0) catalyst and releases the N-aryl amine product.[21]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol details a general procedure for the Buchwald-Hartwig amination. The choice of ligand is critical and often substrate-dependent.
Reagent Table
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 277.14 | 1.0 | 1.0 | 277 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 106 µL |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 | 9.2 mg |
| XPhos | 476.62 | 0.04 | 0.04 | 19 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene, anhydrous | - | - | - | 5 mL |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 equiv) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide robust and efficient methods for the elaboration of this scaffold. The protocols and mechanistic insights presented herein are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new pharmaceuticals and materials.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: Palladium-Catalyzed C-N Bond Formation Using 1-Bromo-4-(cyclopropylsulfonyl)benzene
An in-depth guide to the palladium-catalyzed synthesis of N-Aryl cyclopropylsulfonamides.
Introduction: The Significance of N-Aryl Sulfonamides
The carbon-nitrogen (C-N) bond is a cornerstone of molecular architecture, particularly in the fields of pharmaceutical and materials science.[1][2] Among the vast landscape of nitrogen-containing compounds, the N-aryl sulfonamide motif stands out as a "privileged structure" in medicinal chemistry.[3][4] This functional group is present in a multitude of FDA-approved drugs, demonstrating a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties. The synthesis of these compounds is therefore of paramount importance to drug development professionals.
Traditionally, the formation of N-aryl bonds has been challenging, often requiring harsh conditions and offering limited substrate scope, as seen in methods like the Ullmann condensation.[5] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, revolutionized C-N bond formation, providing a versatile and highly efficient pathway for the synthesis of aryl amines under milder conditions.[1][6]
This application note provides a detailed technical guide for the C-N cross-coupling of 1-Bromo-4-(cyclopropylsulfonyl)benzene , a valuable building block that combines an aryl halide with a cyclopropylsulfonyl group—a moiety of increasing interest in drug design.[7] We will explore the mechanistic underpinnings of the Buchwald-Hartwig reaction and provide detailed, field-proven protocols for its successful implementation.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cross-coupling reaction between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[1][8] The reaction's success and broad applicability are largely due to the development of sophisticated phosphine ligands that facilitate the catalytic cycle.[9][10][11]
The general transformation is as follows:

The key components of the reaction are:
-
Palladium Precatalyst : A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.
-
Phosphine Ligand : A sterically hindered and electron-rich ligand, often a biarylphosphine (e.g., XPhos, RuPhos), is crucial. The ligand stabilizes the palladium center, promotes the oxidative addition of the aryl halide, and facilitates the final reductive elimination step to form the C-N bond.[9][12]
-
Base : A base is required to deprotonate the amine, generating the active nucleophile (the amide). The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) depends on the pKa of the amine and the sensitivity of the substrates.
-
Solvent : Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and deactivation of the catalyst.
Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle.[1][6] The cycle begins with the active Pd(0) complex, which undergoes oxidative addition with the aryl bromide. The resulting Pd(II) complex coordinates with the amine. Deprotonation by the base forms a palladium-amido complex, which then undergoes reductive elimination to yield the N-aryl amine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The reagents used are hazardous.[13][14][15] this compound may cause skin, eye, and respiratory irritation.[16] Strong bases like NaOtBu are corrosive and moisture-sensitive. Palladium catalysts should be handled with care.
Protocol 1: Coupling with a Primary Aryl Amine (e.g., Aniline)
This protocol is a general starting point for coupling with aryl amines, which are common nucleophiles in medicinal chemistry.
Materials and Equipment:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 275 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg, 1.5 mol%), and XPhos (0.036 mmol, 17.2 mg, 3.6 mol%).
-
Add Base: Add sodium tert-butoxide (1.4 mmol, 134 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Reagents: Through a septum, add anhydrous toluene (5 mL) via syringe, followed by aniline (1.1 mmol, 101 µL).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-(cyclopropylsulfonyl)phenyl)aniline.
Protocol 2: Coupling with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol is adapted for secondary cyclic amines, which may require slightly different conditions.
Materials and Equipment:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-Dioxane
-
Sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vial, add this compound (1.0 mmol, 275 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), and RuPhos (0.04 mmol, 18.7 mg, 4 mol%).
-
Add Base: Add finely ground potassium phosphate (2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate and backfill with argon or nitrogen three times.
-
Add Reagents: Add anhydrous 1,4-dioxane (5 mL) and morpholine (1.5 mmol, 131 µL) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at 110 °C and stir.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired 4-(4-(cyclopropylsulfonyl)phenyl)morpholine.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines. These serve as excellent starting points for reaction optimization.
| Amine Partner | Catalyst System (Precatalyst / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| p-Toluidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 88-96 |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 80-90 |
| Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 82-92 |
| n-Butylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 75-85 |
| Indole | [Pd(allyl)Cl]₂ / DavePhos | Cs₂CO₃ | Toluene | 110 | 70-85 |
Yields are representative and may vary based on reaction scale and purity of reagents.
Scientific Integrity & Causality
-
Why Sterically Hindered Biarylphosphine Ligands? Ligands like XPhos and RuPhos are not arbitrary choices. Their steric bulk promotes the formation of a monoligated L₁Pd(0) complex, which is highly reactive towards oxidative addition.[9] Furthermore, their electron-donating properties increase the electron density on the palladium center, facilitating the crucial C-N bond-forming reductive elimination step and suppressing side reactions like β-hydride elimination.[1]
-
The Critical Role of the Base: The base's function is to deprotonate the amine, forming the palladium-amido complex. Strong, non-nucleophilic bases like sodium tert-butoxide are highly effective for a broad range of amines.[17] However, for substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, often in more polar aprotic solvents like dioxane.
-
Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen. Therefore, rigorous exclusion of air through techniques like evacuating and backfilling with an inert gas (argon or nitrogen) is essential for achieving high yields and good catalyst turnover.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 11. escholarship.org [escholarship.org]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. 1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Coupling Reactions with 1-Bromo-4-(cyclopropylsulfonyl)benzene
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Bromo-4-(cyclopropylsulfonyl)benzene in palladium-catalyzed cross-coupling reactions. This resource, compiled by our Senior Application Scientists, provides in-depth troubleshooting advice and optimized protocols to help you overcome the unique challenges associated with this electron-deficient substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard coupling reactions?
The low reactivity of this compound is primarily due to the strong electron-withdrawing nature of the cyclopropylsulfonyl group. This substituent significantly decreases the electron density of the aromatic ring. In the context of palladium-catalyzed coupling reactions, this has two major consequences:
-
Facilitated Oxidative Addition: While a lower electron density on the aryl halide generally makes the initial oxidative addition of the Pd(0) catalyst to the Carbon-Bromine bond easier, this is often not the rate-limiting step for electron-deficient aryl bromides.[1][2]
-
Inhibited Reductive Elimination: The subsequent and often rate-determining step, reductive elimination, is significantly hindered. The electron-deficient nature of the palladium(II) intermediate makes it less favorable to eliminate the final coupled product and regenerate the Pd(0) catalyst.[3]
Q2: What are the most common side reactions observed with this substrate?
The most prevalent side reactions when coupling this compound are:
-
Dehalogenation: The aryl bromide is reduced to the corresponding arene (4-(cyclopropylsulfonyl)benzene). This can occur if the palladium complex abstracts a hydride from the solvent or an amine base after oxidative addition.[1]
-
Homocoupling: The boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can couple with itself. This is often a problem when the cross-coupling reaction is slow.[1][4]
Q3: Which coupling reactions are most challenging with this substrate?
While all coupling reactions with this substrate can be challenging, those that involve a transmetalation step with a less nucleophilic organometallic reagent, such as certain Suzuki-Miyaura couplings, can be particularly difficult. The success of the reaction will heavily depend on the choice of catalyst, ligand, and base to overcome the slow reductive elimination.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but the electronic properties of this compound demand careful optimization.
Issue: Low to no conversion of the starting material.
Root Cause Analysis:
The primary culprit for low conversion is often an inefficient catalytic cycle, specifically a slow transmetalation or reductive elimination step. The choice of ligand and base is critical to accelerate these steps. Electron-rich and bulky phosphine ligands are known to promote both oxidative addition and reductive elimination.[1][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Recommended Solutions & Protocols:
1. Ligand Selection: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote the reductive elimination step.
| Ligand Recommendation | Rationale |
| Buchwald Ligands (e.g., SPhos, XPhos) | These are highly effective for challenging couplings due to their steric bulk and electron-donating properties.[6] |
| Bulky Trialkylphosphines (e.g., P(t-Bu)₃) | These ligands are very electron-rich and can accelerate oxidative addition.[5] |
| N-Heterocyclic Carbenes (NHCs) | Can be effective alternatives to phosphine ligands, offering high stability and activity.[5] |
2. Base and Solvent Optimization: A strong, non-nucleophilic base is crucial for activating the boronic acid without promoting side reactions.
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases can facilitate the transmetalation step.[2] |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Aprotic solvents are generally preferred. The presence of a small amount of water can sometimes be beneficial, but anhydrous conditions are a good starting point.[6][7] |
Optimized Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add finely ground K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[3] With electron-deficient substrates like this compound, the choice of ligand and base is paramount to success.[8]
Issue: Formation of Biaryl Byproducts and Low Yield of the Desired Amine.
Root Cause Analysis:
The formation of biaryl byproducts suggests that the desired C-N reductive elimination is slow, allowing for competing side reactions. This can be exacerbated by an inappropriate choice of ligand or base. The use of bulky, electron-rich ligands is crucial to facilitate the reductive elimination of the C-N bond.[9][10]
Recommended Solutions & Protocols:
1. Catalyst System Optimization: A well-defined pre-catalyst or an in-situ generated catalyst with a suitable ligand is key.
| Catalyst/Ligand System | Rationale |
| Pd₂(dba)₃ / XPhos or RuPhos | A robust system for coupling a wide range of amines with electron-deficient aryl halides.[8] |
| Pd(OAc)₂ / BINAP or DPPF | Bidentate phosphine ligands can be effective, particularly for primary amines, as they can prevent the formation of inactive palladium dimers.[3] |
2. Base Selection: A strong, sterically hindered base is typically required for the deprotonation of the amine.
| Base Recommendation | Rationale |
| NaOt-Bu or K₃PO₄ | Strong bases that are effective in deprotonating a wide range of amines.[8][11] |
| Cs₂CO₃ | A milder base that can be effective in some cases, particularly with more sensitive substrates.[12] |
Optimized Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, partition the mixture between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.[13]
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes.[14] For electron-deficient aryl bromides, copper-free conditions are often preferred to minimize alkyne homocoupling (Glaser coupling).[4]
Issue: Significant Homocoupling of the Terminal Alkyne.
Root Cause Analysis:
Copper(I) co-catalysts, while often used in Sonogashira reactions, can promote the oxidative homocoupling of terminal alkynes, especially when the desired cross-coupling is slow.[4] The strong electron-withdrawing nature of the cyclopropylsulfonyl group can slow down the catalytic cycle, giving more time for this side reaction to occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Recommended Solutions & Protocols:
1. Copper-Free Conditions: Eliminating the copper co-catalyst is the most direct way to prevent Glaser homocoupling.
2. Catalyst and Ligand Selection: A highly active palladium catalyst is needed to ensure the cross-coupling reaction outcompetes any potential side reactions.
| Catalyst/Ligand System | Rationale |
| Pd[P(t-Bu)₃]₂ or in-situ generated from (AllylPdCl)₂ and P(t-Bu)₃ | This system is highly active for the copper-free Sonogashira coupling of aryl bromides, including electron-deficient ones.[4] |
| Pd(PPh₃)₄ | A classic catalyst that can be effective, but may require higher temperatures.[15] |
Optimized Protocol for Copper-Free Sonogashira Coupling:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd[P(t-Bu)₃]₂, 0.02 mmol, 2 mol%).
-
Add the base (e.g., DABCO, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the terminal alkyne (1.2 mmol) and anhydrous solvent (e.g., acetonitrile or DMF, 5 mL) via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.[15]
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.[15]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 13. benchchem.com [benchchem.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of 1-Bromo-4-(cyclopropylsulfonyl)benzene
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-4-(cyclopropylsulfonyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges and side reactions encountered when working with this electron-deficient aryl bromide. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems observed during the Suzuki coupling of this compound. Each issue is broken down by its probable causes and actionable solutions, grounded in mechanistic principles.
Problem 1: Low or No Conversion of Starting Material
You observe a significant amount of unreacted this compound in your reaction mixture by TLC or LC-MS analysis.
Potential Causes:
-
Inactive Catalyst: The Pd(0) active species may not have been generated efficiently from the Pd(II) precatalyst, or it may have decomposed (e.g., formation of palladium black).
-
Inefficient Oxidative Addition: While the electron-withdrawing sulfonyl group on this compound generally facilitates oxidative addition, this step can still be sluggish if the wrong ligand is used or if the catalyst is poisoned.[1][2]
-
Poor Solubility: One or more of the reactants (aryl bromide, boronic acid, or base) may not be sufficiently soluble in the chosen solvent system, preventing them from entering the catalytic cycle.[3]
-
Problematic Boronic Acid/Ester: The boronic acid coupling partner may be impure, degraded, or inherently unreactive under the chosen conditions.
Recommended Solutions:
-
Catalyst & Ligand Selection:
-
Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or generate the active Pd(0) species in situ from a Pd(II) source (e.g., Pd(OAc)₂) with a suitable ligand.
-
For electron-deficient aryl bromides, oxidative addition is typically fast. However, ensuring the subsequent steps (transmetalation and reductive elimination) are efficient is critical. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[4][5] These ligands stabilize the palladium center, promote the rate-limiting reductive elimination step, and often prevent catalyst decomposition.[6]
-
-
Solvent System Optimization:
-
If solubility is an issue, consider a different solvent system. Common choices include dioxane/water, toluene/water, or THF/water mixtures.[3][7] A polar aprotic solvent like DMF can also be effective, but be mindful of potential side reactions at high temperatures.
-
Ensure the base is soluble. If using an inorganic base like K₂CO₃ or K₃PO₄, the addition of water is often necessary for it to be effective.
-
-
Check Reagent Quality:
-
Use fresh, high-purity boronic acid or boronic ester. Boronic acids can dehydrate to form boroxines or undergo degradation on storage.
-
Consider using a more stable boronic ester derivative, such as a pinacol (Bpin) or MIDA boronate, which can slowly release the boronic acid under the reaction conditions, mitigating side reactions.[1]
-
Problem 2: Significant Debromination of the Starting Material
Your analysis shows a major byproduct to be cyclopropylsulfonylbenzene, resulting from the replacement of the bromine atom with hydrogen.
Potential Causes:
-
Source of Hydride: After oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture. Subsequent reductive elimination yields the dehalogenated arene.[1][8]
-
Reaction Conditions: High temperatures and prolonged reaction times can exacerbate dehalogenation.[8]
-
Solvent/Base as Hydride Donor: Certain solvents (like alcohols) or bases can act as hydride donors, particularly at elevated temperatures.
Recommended Solutions:
-
Minimize Hydride Sources:
-
Use high-purity, anhydrous solvents when running under anhydrous conditions. If using an alcohol or water as a co-solvent, try to lower the reaction temperature or reaction time.
-
The choice of base is critical. While inorganic bases are common, some can promote dehalogenation. Consider screening different bases (see FAQ section).
-
-
Optimize Ligand and Temperature:
-
Use bulky, electron-rich ligands (e.g., Buchwald-type ligands). These ligands create a sterically hindered environment around the palladium center, which can favor the desired transmetalation and cross-coupling pathway over the competing dehalogenation pathway.[2][9]
-
Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start with a temperature screen from 60°C to 100°C.
-
Problem 3: Formation of Homocoupled Boronic Acid Byproduct (Biaryl Dimer)
You detect a significant amount of the symmetrical biaryl derived from your boronic acid coupling partner.
Potential Causes:
-
Oxygen in the Reaction: The presence of molecular oxygen can facilitate the homocoupling of boronic acids. Oxygen can either oxidize the active Pd(0) catalyst to Pd(II), which then mediates the homocoupling, or participate directly in an oxidative catalytic cycle.[1][10][11]
-
Use of Pd(II) Precatalysts: If a Pd(II) salt is used as the catalyst precursor, it can react stoichiometrically with the boronic acid to produce the homocoupled dimer before the primary catalytic cycle is established.[11]
-
Electron-Deficient Boronic Acids: Boronic acids with electron-withdrawing groups are particularly prone to homocoupling.[12][13]
Recommended Solutions:
-
Rigorous Exclusion of Oxygen:
-
Thoroughly degas the reaction mixture before adding the catalyst. This is the most critical step to prevent homocoupling.[10] A common method is to subject the sealed reaction vessel to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). Sparging the solvent with inert gas for 15-30 minutes prior to use is also highly effective.[10]
-
-
Catalyst and Additive Choice:
-
If using a Pd(II) precatalyst, consider adding a mild reducing agent, like potassium formate, to facilitate the initial reduction to Pd(0) and consume any residual oxidants.[10]
-
Alternatively, use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.
-
-
Control Stoichiometry:
-
Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). While this won't prevent homocoupling, it ensures enough is present to react with the aryl bromide. Avoid a large excess, as this can make purification more difficult.
-
Problem 4: Protodeboronation of the Boronic Acid
Your analysis shows the formation of an arene byproduct corresponding to the boronic acid coupling partner losing its B(OH)₂ group and gaining a hydrogen atom.
Potential Causes:
-
Base-Catalyzed Decomposition: This is a common side reaction for many boronic acids, especially under the basic and often aqueous conditions of a Suzuki coupling.[14][15] The mechanism involves the formation of a boronate species ([ArB(OH)₃]⁻), which then undergoes protonolysis.[16][17]
-
Substrate Sensitivity: Heteroaryl boronic acids and those containing certain functional groups are particularly susceptible to protodeboronation.[1][14]
-
Elevated Temperatures: Higher temperatures accelerate the rate of protodeboronation.
Recommended Solutions:
-
Choice of Base and Conditions:
-
Use the mildest base that can effectively promote the reaction. Weaker bases like K₂CO₃ or even KF may be preferable to stronger bases like K₃PO₄ or Cs₂CO₃ if protodeboronation is severe.[18]
-
Minimize the amount of water in the reaction, as it often acts as the proton source for the C-B bond cleavage.[14]
-
Run the reaction at a lower temperature.
-
-
Use Boronic Esters:
-
Switch from a boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or neopentyl glycol ester. These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing the rate of this decomposition pathway.[13]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal catalyst and ligand for coupling with this compound?
A1: The substrate, this compound, is an electron-deficient aryl bromide due to the potent electron-withdrawing nature of the cyclopropylsulfonyl group. This electronic property makes the oxidative addition step of the catalytic cycle relatively fast.[1] Therefore, the choice of catalyst and ligand should focus on promoting the subsequent, often rate-limiting, steps: transmetalation and reductive elimination.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are generally the best choice. They accelerate the reductive elimination step to release the product and regenerate the catalyst. Excellent starting points are the Buchwald-type ligands.
-
Recommended Precatalysts: Pre-formed catalysts that generate a monoligated Pd(0) species are highly effective. The "G3" and "G4" generation Buchwald precatalysts are designed for ease of use and high activity. Alternatively, combining a Pd(0) source like Pd₂(dba)₃ with a specific ligand is a common and effective approach.[18]
| Ligand Family | Key Features & When to Use | Example Ligands |
| Buchwald Ligands | Highly effective for a broad range of substrates. Bulky and electron-rich, promoting fast reductive elimination and preventing side reactions.[4] | SPhos, XPhos, RuPhos |
| Basic Phosphines | Less expensive but often require higher catalyst loading and temperatures. Good for simple, unhindered substrates. | PPh₃, P(t-Bu)₃ |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable Pd complexes. Excellent for challenging couplings, including those with aryl chlorides.[6][18] | IPr, SIMes |
Q2: What is the role of the base in this reaction, and how do I select the right one?
A2: The base is essential for the transmetalation step of the Suzuki catalytic cycle.[18] It activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻ or [ArB(OR)₃]⁻), which facilitates the transfer of the aryl group from boron to the palladium center.[19]
However, the base can also promote the key side reactions of protodeboronation and dehalogenation.[1][14] The choice is therefore a balance between reactivity and stability.
| Base | Strength | Common Use Case & Considerations |
| K₂CO₃ / Na₂CO₃ | Moderate | A good starting point for most Suzuki couplings. Requires an aqueous co-solvent to be effective. |
| K₃PO₄ | Strong | Often used for less reactive boronic acids or aryl chlorides. Can be run in anhydrous or aqueous conditions. May increase the rate of protodeboronation. |
| Cs₂CO₃ / CsF | Strong / Weak | Cesium bases are highly effective due to the high solubility of cesium salts. CsF is a mild base often used when base-sensitive functional groups are present.[20] |
| Organic Bases | Variable | Amine bases like Et₃N or DIPEA are sometimes used but can also act as ligands or promote side reactions. Not a typical first choice for this substrate. |
For this compound, starting with K₂CO₃ in a dioxane/water or toluene/water system is a robust choice. If conversion is low, switching to a stronger base like K₃PO₄ may be beneficial.
Visualizing the Process: Mechanisms and Workflows
Understanding the interplay between the desired reaction and potential side reactions is key to successful troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Side Reactions
Caption: A logical workflow for diagnosing and resolving common side reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Bromo-4-(cyclopropylsulfonyl)benzene
Welcome to the Technical Support Center for the synthesis of 1-Bromo-4-(cyclopropylsulfonyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction outcomes. Our goal is to equip you with the scientific understanding to not only solve common issues but also to proactively improve your synthetic strategy.
Core Synthesis Pathway
The principal and most direct route to this compound involves the reaction of a cyclopropyl Grignard reagent with 4-bromobenzenesulfonyl chloride. This pathway is favored for its atom economy and the commercial availability of the starting materials.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is presented with probable causes and actionable solutions.
Q1: I am observing very low or no yield of the desired product. What are the likely causes and how can I fix this?
Low or no yield is a common issue in Grignard reactions and can stem from several factors.
Probable Causes & Solutions
| Probable Cause | Scientific Rationale | Recommended Solution |
| Wet Glassware or Solvents | Grignard reagents are potent bases and will be quenched by protic sources like water, leading to the formation of cyclopropane and magnesium salts.[1] | Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. |
| Poor Quality Magnesium | A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the initiation of the Grignard reagent formation. | Use fresh, shiny magnesium turnings. If the magnesium appears dull, activate it by stirring under vacuum, gentle grinding in a glovebox, or using a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Incorrect Grignard Reagent Concentration | If the concentration of the cyclopropylmagnesium bromide is not accurately known, you may be adding a substoichiometric amount. | Titrate a small aliquot of your prepared Grignard reagent before use. A common method is titration with a standard solution of iodine.[2] |
| Reaction Temperature Too High | While the formation of the Grignard reagent may require gentle heating to initiate, the reaction with the sulfonyl chloride is typically exothermic. High temperatures can lead to side reactions. | Add the 4-bromobenzenesulfonyl chloride solution dropwise to the Grignard reagent at a low temperature, typically -78 °C, and then allow the reaction to slowly warm to room temperature. |
| Side Reaction with Sulfonyl Chloride | Grignard reagents can react with sulfonyl chlorides at the sulfur-oxygen bonds, leading to a complex mixture of byproducts instead of the desired sulfone. | Maintaining a low reaction temperature is crucial to favor the desired nucleophilic attack at the sulfur atom. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
Q2: My final product is impure. What are the common side products and how can I remove them?
The presence of impurities can complicate purification and affect the utility of your final product.
Common Impurities and Purification Strategies
| Impurity | Formation Mechanism | Identification | Purification Strategy |
| 4-Bromobenzenesulfonic acid | Hydrolysis of unreacted 4-bromobenzenesulfonyl chloride during aqueous workup. | Water-soluble. Can be detected by a change in pH of the aqueous layer. | Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic impurity. |
| Biphenyl derivatives (Wurtz-type coupling) | Homocoupling of the Grignard reagent or cross-coupling with the aryl halide. | Can be detected by GC-MS or NMR. | Careful control of reaction temperature and slow addition of the Grignard reagent can minimize its formation. Purification via column chromatography on silica gel. |
| Unreacted 4-bromobenzenesulfonyl chloride | Incomplete reaction due to insufficient Grignard reagent or short reaction time. | Can be visualized on a TLC plate (often with a different Rf value) and in the NMR spectrum. | Can be removed by column chromatography. A chemical quench with a small amount of amine (e.g., triethylamine) before workup can convert it to a more easily separable sulfonamide. |
| Cyclopropane | Quenching of the Grignard reagent by moisture. | A volatile gas, not typically an impurity in the final solid product. | Not applicable for the final product, but its formation indicates issues with anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction of cyclopropylmagnesium bromide with 4-bromobenzenesulfonyl chloride?
The reaction is best carried out at low temperatures to control its exothermicity and minimize side reactions. A common practice is to add the solution of 4-bromobenzenesulfonyl chloride in an anhydrous solvent (like THF) dropwise to the Grignard reagent, which is cooled to -78 °C (a dry ice/acetone bath). After the addition is complete, the reaction mixture is typically allowed to slowly warm to 0 °C or room temperature and stirred for several hours to ensure completion.
Q2: How can I be sure my Grignard reagent has formed successfully?
Visual cues for the formation of cyclopropylmagnesium bromide include the disappearance of the shiny magnesium metal and the formation of a cloudy, greyish solution. However, the most reliable method is to perform a titration before adding the sulfonyl chloride.[2]
Q3: What are the key safety precautions for this reaction?
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction can be exothermic. Use an ice bath to control the temperature, especially during the initial stages and the addition of the sulfonyl chloride.
-
Handling of Reagents: 4-bromobenzenesulfonyl chloride is corrosive and moisture-sensitive.[3] Handle it in a fume hood with appropriate personal protective equipment (PPE). Grignard reagents are flammable and react violently with water.
Q4: Can I use a different Grignard reagent or sulfonyl chloride?
The general principles outlined in this guide are applicable to the synthesis of other aryl cyclopropyl sulfones. However, the reactivity of the Grignard reagent and the sulfonyl chloride will influence the optimal reaction conditions. For instance, more sterically hindered Grignard reagents may require longer reaction times or higher temperatures.
Experimental Protocols
Protocol 1: Preparation of Cyclopropylmagnesium Bromide
This protocol describes the in-situ preparation of the Grignard reagent.
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under vacuum. Cool to room temperature under a stream of nitrogen or argon.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution is ready for the next step.
Protocol 2: Synthesis of this compound
Materials:
-
Cyclopropylmagnesium bromide solution (from Protocol 1)
-
4-Bromobenzenesulfonyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Cool the freshly prepared cyclopropylmagnesium bromide solution to -78 °C in a dry ice/acetone bath.
-
Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent relative to cyclopropyl bromide) in anhydrous THF in a separate, dry flask.
-
Add the 4-bromobenzenesulfonyl chloride solution dropwise to the cooled Grignard reagent via a syringe or cannula, maintaining the internal temperature below -60 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for one hour, then allow it to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
References
Technical Support Center: Purification of 1-Bromo-4-(cyclopropylsulfonyl)benzene
Welcome to the technical support center for the purification of 1-bromo-4-(cyclopropylsulfonyl)benzene (CAS No. 648906-28-9).[1] This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The protocols and advice provided are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a compound is fundamental to developing effective purification strategies. Below is a summary of the known and estimated properties of this compound.
| Property | Value | Source |
| CAS Number | 648906-28-9 | [1] |
| Molecular Formula | C₉H₉BrO₂S | [1] |
| Molecular Weight | 261.13 g/mol | [1] |
| Boiling Point | 391.0 ± 34.0 °C at 760 mmHg | |
| Appearance | Likely a white to off-white solid | General knowledge of aryl sulfones |
| Purity (Commercial) | ≥98% | [1] |
| Storage | Sealed in a dry environment at 2-8°C | General laboratory practice |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The success of this method relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system. Aryl sulfones are generally crystalline compounds and are often amenable to purification by recrystallization.
Q1: My crude this compound won't crystallize from the solution, even after cooling. What should I do?
A1: Failure to crystallize is a common issue in recrystallization and can stem from several factors. Here is a systematic approach to troubleshoot this problem:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound if you have a small amount from a previous batch. This provides a template for crystal lattice formation.
-
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal.
-
Solution: If you are using a single solvent, consider a mixed-solvent system. A good mixed-solvent system consists of a "good" solvent in which the compound is soluble and a "miscible" anti-solvent in which the compound is insoluble.
-
Q2: My compound "oils out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.
-
Lower the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.
-
Use More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.
-
Change the Solvent System: A different solvent or mixed-solvent system with a lower boiling point might be necessary.
Experimental Protocol: General Recrystallization of an Aryl Sulfone
This protocol is a general guideline for the recrystallization of aryl sulfones and can be adapted for this compound.
-
Solvent Selection: Based on the properties of the analogous compound 1-bromo-4-(methylsulfonyl)benzene, which is soluble in ethanol, acetone, and dichloromethane, a good starting point for a single-solvent recrystallization would be ethanol or isopropanol. For a mixed-solvent system, a combination of a good solvent like ethyl acetate or acetone with an anti-solvent like hexanes or heptane is a logical choice.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Mixed Solvent: To the hot solution, add the anti-solvent dropwise until the solution becomes slightly turbid. Then, add a few drops of the hot "good" solvent until the solution is clear again. Allow it to cool as described above.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Column Chromatography
Silica gel column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Due to the polar sulfonyl group, this compound will have moderate polarity.
Q3: I am getting poor separation of my compound from impurities on the silica gel column. What can I do to improve it?
A3: Poor separation can result from several factors related to your column setup and solvent system.
-
Optimize the Solvent System: The polarity of your eluent is critical.
-
Too Polar: If your compound and impurities are eluting too quickly (high Rf value on TLC), decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Not Polar Enough: If your compound is not moving down the column (low Rf value on TLC), increase the eluent polarity by adding more ethyl acetate.
-
Ideal Rf: Aim for an Rf value of 0.2-0.4 for your target compound on a TLC plate for good separation on a column.
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude compound weight ratio of at least 30:1.
-
Improper Packing: Air bubbles or cracks in the silica gel bed will cause channeling and lead to poor separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry.
Q4: My compound seems to be decomposing on the silica gel column. How can I avoid this?
A4: Silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds.
-
Deactivate the Silica Gel: You can neutralize the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to your eluent system.
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.
Experimental Protocol: Silica Gel Column Chromatography
This protocol is based on a method used for the purification of the structurally similar 1-bromo-4-cyclopropylbenzene and is a good starting point.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar eluent.
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, uniform bed.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If a gradient elution is needed, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of your compound using TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Column Chromatography Troubleshooting
Caption: Troubleshooting workflow for poor separation in column chromatography.
Purity Assessment
Accurate determination of purity is crucial in drug development. HPLC and NMR are standard techniques for this purpose.
Q5: How can I assess the purity of my purified this compound?
A5: A combination of chromatographic and spectroscopic methods should be used.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for determining the purity of small molecules. A method similar to that used for 1-bromo-4-(methylsulfonyl)benzene can be adapted.[2]
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is typically effective.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is standard.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
¹H NMR: The spectrum of this compound is expected to show two doublets in the aromatic region (around 7-8 ppm) characteristic of a 1,4-disubstituted benzene ring. The cyclopropyl protons will appear as multiplets in the upfield region.
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule, providing further structural confirmation.
-
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
Purity Analysis Workflow
Caption: A logical workflow for the purity assessment of the final product.
References
Overcoming solubility issues with "1-Bromo-4-(cyclopropylsulfonyl)benzene"
Technical Support Center: 1-Bromo-4-(cyclopropylsulfonyl)benzene
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support guide for this compound (CAS No. 648906-28-9). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its handling and solubility characteristics are critical for successful experimental outcomes.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to address the common solubility hurdles encountered with this compound.
The inherent properties of this compound—a crystalline solid with a rigid aromatic core, a polar sulfonyl group, and a nonpolar cyclopropyl moiety—contribute to its challenging solubility profile. Understanding the interplay of these structural features is the first step toward rational solvent selection and achieving a homogeneous solution for your reactions or assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions our application scientists receive regarding the handling and dissolution of this compound.
Q1: What are the fundamental physical and solubility properties of this compound?
Answer: Understanding the molecule's intrinsic properties is crucial. The high melting point suggests strong crystal lattice energy, which must be overcome for dissolution to occur. The molecule possesses both polar (sulfonyl) and non-polar (bromophenyl, cyclopropyl) regions, making it poorly soluble in solvents at either extreme of the polarity scale.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 648906-28-9 | [3][4] |
| Molecular Formula | C₉H₉BrO₂S | [5] |
| Molecular Weight | 261.14 g/mol | [3] |
| Appearance | White to off-white crystalline solid | Inferred from typical similar compounds[6] |
| Melting Point | Approx. 103-107 °C (for the analogous methylsulfonyl compound) | [6] |
| Predicted Polarity | Moderately polar, with significant non-polar character | Based on chemical structure |
Note: Exact melting point data for this specific compound is not widely published; the value for the closely related 1-bromo-4-(methylsulfonyl)benzene is provided as a reasonable estimate.
This profile indicates that solvents capable of accommodating both polar and non-polar interactions, particularly polar aprotic solvents, will be the most effective.
Q2: I am setting up a cross-coupling reaction. Which solvents should I try first to dissolve this compound?
Answer: For synthetic applications like Suzuki, Heck, or Buchwald-Hartwig couplings, which often require elevated temperatures, the ideal solvent must not only dissolve the starting material but also be stable and appropriate for the reaction conditions. We recommend starting with polar aprotic solvents.
Table 2: Recommended Starting Solvents for Synthetic Reactions
| Solvent Class | Recommended Solvents | Rationale for Selection |
|---|---|---|
| Polar Aprotic | • Dimethylformamide (DMF)• Dimethyl Sulfoxide (DMSO)• N-Methyl-2-pyrrolidone (NMP)• Dioxane• Tetrahydrofuran (THF) | High boiling points suitable for heating. Strong dipole moments effectively solvate the polar sulfonyl group. Can also accommodate the non-polar aromatic ring. |
| Ethers | • 1,4-Dioxane• Tetrahydrofuran (THF) | Good general-purpose solvents for organometallic reactions. Often used in combination with other solvents or with heating to improve solubility. |
| Aromatic | • Toluene• Xylenes | Generally less effective due to lower polarity but can be useful in co-solvent systems, especially for reactions sensitive to highly polar solvents. Solubility will likely require heating. |
Expert Tip: Always perform a small-scale solubility test before committing to a large-scale reaction. Start with your chosen solvent at room temperature and then gradually heat to your intended reaction temperature to ensure the compound fully dissolves and remains in solution.
Q3: My compound won't dissolve at room temperature, even in recommended solvents. What is my next step?
Answer: This is a common scenario due to the compound's high crystal lattice energy. Physical methods are required to provide the energy needed to break apart the crystal structure and allow the solvent to interact with the individual molecules. Follow this validated troubleshooting workflow.
Caption: Step-by-step workflow for dissolving challenging compounds.
Causality:
-
Heating: Increases the kinetic energy of both the solvent and solute molecules, helping to overcome the intermolecular forces within the crystal lattice.
-
Sonication: Uses high-frequency sound waves to create microbubbles that cavitate (collapse), generating localized energy to break apart solid agglomerates and enhance solvent penetration.
-
Co-solvents: A mixture of two or more miscible solvents can fine-tune the overall polarity of the medium, creating a more favorable environment for a solute with mixed polarity characteristics.[7]
Q4: How can I rationally select an optimal solvent or co-solvent system without extensive trial and error?
Answer: For a more systematic approach, we recommend using the principle of Hansen Solubility Parameters (HSP) . The core idea is that "like dissolves like," and HSP quantifies this by breaking down a solvent's properties into three parameters:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[8]
Every chemical, including your solute, has a theoretical set of HSP values. A solvent (or solvent blend) with HSP values close to those of the solute is highly likely to be a good solvent.[9][10]
Caption: HSP theory: Solvents inside the solute's sphere are effective.
While determining the exact HSP for a new compound requires experimentation, you can use software to predict them or test a range of solvents with known HSP values to empirically map out the solubility sphere. This approach is invaluable for process optimization and finding synergistic co-solvent mixtures.[11]
Q5: I need to prepare an aqueous stock solution for a biological assay. How can I achieve this given its poor water solubility?
Answer: Direct dissolution in aqueous buffers will almost certainly fail. For biological applications, formulation strategies are necessary to create a stable dispersion or solution.
-
Co-Solvent Approach: First, dissolve the compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration (e.g., 10-50 mM). Then, perform a serial dilution of this stock solution into your aqueous assay buffer. Caution: Keep the final concentration of the organic solvent low (typically <1%, often <0.1%) to avoid artifacts in your biological system.
-
Use of Excipients: For in-vivo studies or more challenging compounds, formulation with excipients is common.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule in their central cavity, presenting a hydrophilic exterior to the aqueous solvent.[12]
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix (like PEG or PVP) at a molecular level.[13][14] The resulting solid can then be dissolved in water, where the polymer helps keep the drug molecules from crashing out. This is an advanced technique often used in pharmaceutical development.[15]
-
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
Objective: To determine the approximate solubility of this compound in a panel of candidate solvents.
Methodology:
-
Preparation: Weigh 5 mg of the compound into separate, labeled 1.5 mL glass vials.
-
Solvent Addition: Add 100 µL of a test solvent (e.g., DMSO, DMF, THF, Toluene, Ethanol, Acetonitrile) to each vial. This corresponds to an initial concentration of 50 mg/mL.
-
Room Temperature Test: Vigorously vortex each vial for 2 minutes. Visually inspect for complete dissolution against a dark background. Record the result.
-
Heating Step: For any vials where the solid remains, place them in a heat block at 50 °C for 15 minutes, with intermittent vortexing. Allow to cool to room temperature and observe if the compound remains in solution or precipitates. Record the result.
-
Sonication Step: If the compound is still insoluble, place the vial in an ultrasonic bath for 15 minutes. Record the result.
-
Quantification (Optional): If a more precise value is needed, continue adding solvent in known increments (e.g., 100 µL) until the solute fully dissolves. Calculate the final concentration (mg/mL or Molarity).
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - [sigmaaldrich.com]
- 4. 648906-28-9|this compound|BLD Pharm [bldpharm.com]
- 5. 1-bromo-4-[(R)-cyclopropylsulfinyl]benzene | C9H9BrOS | CID 125465259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. kinampark.com [kinampark.com]
- 10. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 11. specialchem.com [specialchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing Debromination of 1-Bromo-4-(cyclopropylsulfonyl)benzene
Welcome to the technical support center for "1-Bromo-4-(cyclopropylsulfonyl)benzene." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable building block. Here, we address a critical and often-encountered challenge: the undesired cleavage of the carbon-bromine bond, a side reaction known as debromination or hydrodebromination. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you maintain the integrity of your starting material and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "debromination" and why is it a problem with this compound?
A1: Debromination, or more specifically hydrodebromination, is a side reaction where the bromine atom on the benzene ring is replaced by a hydrogen atom, leading to the formation of "cyclopropyl phenyl sulfone" as a byproduct. This is problematic because it consumes your starting material, reduces the yield of your desired product, and introduces a significant purification challenge due to the similar polarity of the byproduct and starting material.
The C-Br bond in this compound is susceptible to cleavage due to the strong electron-withdrawing nature of the cyclopropylsulfonyl group. This group makes the aromatic ring electron-deficient, which can influence the reactivity of the C-Br bond in various catalytic and organometallic reactions.[1][2]
Q2: I'm seeing a significant amount of the debrominated byproduct in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What's the likely cause?
A2: The most common culprit in Palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can participate in a competing catalytic cycle that leads to debromination instead of the desired C-C or C-N bond formation.
Sources of the hydride can include:
-
Solvents: Alcohols (e.g., isopropanol, ethanol) and even trace amounts of water can act as hydride sources.[1][3]
-
Bases: Certain bases, particularly alkoxides when used with alcohols, can generate Pd-H species.[1]
-
Reagents: The boronic acid partner in Suzuki couplings can sometimes contain impurities that act as hydride donors.
Q3: Can the choice of ligand in my cross-coupling reaction influence the extent of debromination?
A3: Absolutely. The ligand plays a critical role in modulating the reactivity and stability of the palladium catalyst.[4][5][6]
-
Electron-rich and bulky ligands , such as the biarylphosphine ligands developed by Buchwald (e.g., SPhos, XPhos), can promote the desired reductive elimination step to form your product over the undesired debromination pathway.[1][7] These ligands can accelerate the rate-limiting steps of the primary catalytic cycle, outcompeting the side reaction.[4][5][8][9]
-
Ligand degradation can also be a factor. If the phosphine ligand is oxidized or otherwise degraded, it can lead to the formation of less-defined palladium species that are more prone to promoting side reactions.
Q4: I am attempting a lithium-halogen exchange to form an organolithium reagent, but I'm getting low yields and a lot of the debrominated starting material. What's going wrong?
A4: Lithium-halogen exchange on electron-deficient aryl bromides can be challenging.[10][11] The primary issue is often the stability of the resulting aryllithium species. The strong electron-withdrawing sulfonyl group can make the aryllithium intermediate less stable, leading to side reactions.
Additionally, the reaction is highly sensitive to temperature and the choice of alkyllithium reagent. If the temperature is not kept sufficiently low (typically -78 °C or below), protonation of the aryllithium by the solvent (e.g., THF) or other trace acidic protons can occur, leading to the debrominated product.[10][12]
Q5: Is Grignard reagent formation a viable alternative to lithium-halogen exchange for this compound?
A5: Grignard reagent formation can be an alternative, but it comes with its own set of challenges. The initiation of Grignard formation with electron-deficient aryl bromides can be sluggish.[13] This can lead to side reactions, such as Wurtz-type homocoupling of the starting material. Careful control of reaction conditions, including the use of activating agents like iodine or 1,2-dibromoethane, and maintaining anhydrous conditions are crucial for success.[14]
Troubleshooting Guides
Scenario 1: Debromination in Suzuki-Miyaura Coupling
Problem: Low yield of the desired biaryl product with significant formation of cyclopropyl phenyl sulfone.
dot graph TD { A[Start: Debromination in Suzuki Coupling] --> B{Identify Hydride Source}; B --> C[Solvent]; B --> D[Base]; B --> E[Boronic Acid Quality]; C --> F["Switch to Aprotic Solvents (Toluene, Dioxane, THF)"]; D --> G["Use Weaker Inorganic Bases (K₃PO₄, K₂CO₃, Cs₂CO₃)"]; E --> H["Ensure High Purity of Boronic Acid/Ester"]; F --> I{Optimize Ligand and Catalyst}; G --> I; H --> I; I --> J["Use Bulky, Electron-Rich Ligands (SPhos, XPhos)"]; I --> K["Consider a Pre-catalyst for efficient Pd(0) formation"]; J --> L[Re-evaluate Reaction Parameters]; K --> L; L --> M["Lower Reaction Temperature"]; L --> N["Ensure Rigorous Inert Atmosphere"]; M --> O[Success: Minimized Debromination]; N --> O; }
caption: Troubleshooting Suzuki-Miyaura Debromination
Detailed Troubleshooting Steps:
| Parameter | Potential Issue | Recommended Solution & Rationale |
| Solvent | Protic solvents (alcohols, water) are common hydride sources. | Switch to aprotic solvents like toluene, dioxane, or THF.[1] If a co-solvent is necessary for solubility, minimize the amount of the protic component. |
| Base | Strong bases, especially in combination with protic solvents, can generate Pd-H species. | Use weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] These are generally less prone to generating hydride species compared to alkoxides. |
| Ligand | The ligand may not be promoting reductive elimination efficiently. | Employ bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos.[1] These ligands accelerate the desired C-C bond formation, outcompeting the debromination pathway. |
| Palladium Source | Inefficient generation of the active Pd(0) catalyst can lead to side reactions. | Use a well-defined Pd(II) pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are designed for clean and efficient generation of the active catalyst.[15] |
| Temperature | Higher temperatures can sometimes favor side reactions. | Attempt the reaction at a lower temperature. With a highly active catalyst system, it may be possible to achieve good conversion at temperatures below 80 °C. |
| Atmosphere | Oxygen can degrade the catalyst and ligands, leading to less selective catalysis. | Ensure a rigorously inert atmosphere through multiple vacuum/backfill cycles with argon or nitrogen. Degas all solvents thoroughly. |
Example Protocol for Suppressing Debromination in Suzuki Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and additional ligand if necessary.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by LC-MS.
Scenario 2: Debromination in Buchwald-Hartwig Amination
Problem: Formation of cyclopropyl phenyl sulfone alongside the desired N-aryl product.
dot graph TD { A[Start: Debromination in Buchwald-Hartwig] --> B{Evaluate Base and Solvent System}; B --> C["Strong alkoxide base (NaOtBu, KOtBu) is a potential hydride source"]; C --> D["Switch to a weaker base if possible (e.g., K₂CO₃, Cs₂CO₃) for sensitive substrates"]; C --> E["Ensure strictly anhydrous conditions"]; B --> F["Amine quality: ensure it is not a source of reducing impurities"]; F --> G["Purify amine before use"]; D --> H{Optimize Ligand}; E --> H; G --> H; H --> I["Use a highly active, bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos)"]; I --> J["These ligands promote rapid C-N reductive elimination, minimizing the lifetime of intermediates that can lead to debromination"]; J --> K[Re-evaluate Reaction Parameters]; K --> L["Lower catalyst loading and temperature"]; L --> M[Success: High Yield of Aryl Amine]; }
caption: Troubleshooting Buchwald-Hartwig Debromination
Detailed Troubleshooting Steps:
| Parameter | Potential Issue | Recommended Solution & Rationale |
| Base | Strong alkoxide bases like NaOtBu are standard but can contribute to Pd-H formation. | While often necessary for amine deprotonation, ensure the base is of high quality and the reaction is strictly anhydrous. For particularly sensitive substrates, consider screening weaker bases like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or more active catalysts.[16] |
| Ligand | The rate of C-N bond formation may be slow, allowing debromination to compete. | Utilize a highly active, bulky biarylphosphine ligand specifically designed for C-N coupling, such as RuPhos or BrettPhos. These ligands are known to accelerate the reductive elimination step.[7][17][18] |
| Catalyst System | Suboptimal catalyst activity. | Use a modern, well-defined palladium pre-catalyst. These systems provide a reliable and reproducible way to generate the active catalytic species.[7][19] |
| Solvent | Residual water or protic impurities. | Use a high-purity, anhydrous aprotic solvent like toluene or dioxane. |
Example Protocol for a Robust Buchwald-Hartwig Amination:
-
In a glovebox, charge a vial with this compound (1.0 equiv), a suitable palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), and NaOtBu (1.4 equiv).
-
Add the amine (1.2 equiv) and anhydrous toluene.
-
Seal the vial and heat to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
Scenario 3: Failure in Lithium-Halogen Exchange
Problem: Low conversion to the aryllithium reagent and recovery of starting material or the debrominated product.
Detailed Troubleshooting Steps:
| Parameter | Potential Issue | Recommended Solution & Rationale |
| Temperature | The reaction is not cold enough, allowing for protonation of the aryllithium. | Maintain a strict low temperature of -78 °C or colder throughout the addition and stirring time before adding the electrophile.[10][12] Use a cryocool or a dry ice/acetone bath. |
| Reagent | n-BuLi may be too reactive or not suitable for this substrate. | Consider using s-BuLi or t-BuLi, which can sometimes offer different reactivity profiles. However, n-BuLi is generally the first choice.[10] Ensure the alkyllithium reagent is properly titrated and fresh. |
| Solvent | THF can act as a proton source at higher temperatures. | Use anhydrous THF and ensure it is of high quality. Do not allow the reaction to warm up before quenching with the electrophile. |
| Addition Rate | Rapid addition of the alkyllithium can cause localized warming. | Add the alkyllithium reagent slowly and dropwise to the solution of the aryl bromide to maintain temperature control. |
| Reaction Time | Insufficient time for the exchange to occur. | Allow the reaction to stir for a sufficient time (e.g., 30-60 minutes) at low temperature after the addition of the alkyllithium reagent is complete before adding the electrophile.[10] |
Example Protocol for Lithium-Halogen Exchange:
-
To an oven-dried, three-necked flask under argon, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a titrated solution of n-BuLi (1.05 equiv) dropwise, keeping the internal temperature below -75 °C.
-
Stir the mixture at -78 °C for 45 minutes.
-
Add the desired electrophile as a solution in THF at -78 °C.
-
Allow the reaction to slowly warm to room temperature before quenching and workup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. joss.tcnj.edu [joss.tcnj.edu]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Amination of 1-Bromo-4-(cyclopropylsulfonyl)benzene
Welcome to the technical support center for the amination of 1-bromo-4-(cyclopropylsulfonyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. The powerful electron-withdrawing nature of the cyclopropylsulfonyl group makes this substrate an interesting partner in C-N cross-coupling reactions, but it also presents unique challenges. This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Here we address common questions you may have before or during your initial experiments.
Q1: What is the best starting point for the amination of this compound?
For an electron-deficient aryl bromide like this compound, a robust starting point is crucial. We recommend beginning with a well-established Buchwald-Hartwig amination protocol.[1][2] The strong electron-withdrawing effect of the sulfone group generally increases the rate of the oxidative addition step, which is often the rate-limiting step for aryl bromides.
A reliable set of initial conditions would be:
-
Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst. A common choice is Pd₂(dba)₃ or a pre-formed catalyst like XPhos Pd G3.
-
Ligand: A bulky, electron-rich phosphine ligand is essential.[1] Good starting points are biarylphosphine ligands like XPhos or RuPhos.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for many amines.[2]
-
Solvent: Anhydrous, degassed aprotic solvents are necessary. Toluene or 1,4-dioxane are standard choices.[2]
-
Temperature: Reaction temperatures typically range from 80-110 °C.[2]
Q2: How does the cyclopropylsulfonyl group influence the reaction conditions?
The cyclopropylsulfonyl group is a strong electron-withdrawing group. This has two main consequences for the Buchwald-Hartwig amination:
-
Activation of the Aryl Bromide: The electron deficiency at the carbon bearing the bromine atom facilitates the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. This can lead to faster reaction times compared to electron-rich or neutral aryl bromides.
-
Increased Acidity of Ring Protons: While not usually a major issue, the electron-withdrawing nature of the sulfone can increase the acidity of the aromatic protons. In the presence of a very strong base, this could potentially lead to side reactions, though this is less common than with other functional groups. The primary concern with strong bases is often the stability of the coupling partners themselves.
Q3: Should I use a strong or a weak base for this reaction?
The choice of base is critical and depends heavily on the functional group tolerance of your amine coupling partner.
-
Strong Bases (e.g., NaOtBu, LHMDS): These are generally the most effective for deprotonating the amine and facilitating the catalytic cycle.[2] For simple, robust amines, NaOtBu is the preferred starting point. However, these bases can cause decomposition if your amine has sensitive functional groups (e.g., esters, enolizable ketones).[3]
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): If your substrate is base-sensitive, switching to a weaker inorganic base is a prudent strategy.[3] Cesium carbonate is often a good choice due to its better solubility in organic solvents compared to other carbonate bases. Reactions with weaker bases may require higher temperatures or more active catalyst systems to achieve good conversion.
The following table summarizes the properties of common bases used in Buchwald-Hartwig amination:
| Base | pKa of Conjugate Acid | Class | Typical Use Case |
| Sodium tert-butoxide (NaOtBu) | ~19 | Strong | General-purpose, highly effective for a wide range of amines. |
| LHMDS | ~26 | Strong | Used for challenging couplings where NaOtBu may be insufficient. |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Weak | Suitable for substrates with base-sensitive functional groups. |
| Cesium Carbonate (Cs₂CO₃) | ~10.2 | Weak | A mild base, often effective for sensitive substrates and heterocyclic amines. |
Q4: What are the critical parameters for ensuring a successful and reproducible reaction?
Reproducibility in palladium-catalyzed cross-coupling reactions hinges on meticulous experimental setup.
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. It is imperative to assemble the reaction under an inert atmosphere (Argon or Nitrogen) and to use properly degassed solvents.
-
Anhydrous Conditions: Water can hydrolyze the base and interfere with the catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Purity of Reagents: The purity of the aryl bromide, amine, base, and solvent can significantly impact the reaction outcome. Impurities can poison the catalyst.
-
Stirring: For heterogeneous mixtures, particularly with inorganic bases, vigorous stirring is essential to ensure adequate mixing and reaction rates.
Troubleshooting Guide
When your reaction doesn't proceed as expected, this guide will help you diagnose and solve the problem.
Problem 1: Low or No Conversion of Starting Material
Q: I've run the reaction overnight, and my TLC/LC-MS analysis shows only starting materials. What went wrong?
A: This is a common issue that usually points to a problem with the catalyst activation or the reaction conditions.
Initial Checks:
-
Catalyst System: Was the palladium precatalyst and ligand added correctly? Is it possible they were degraded? Using pre-formed, air-stable precatalysts (e.g., G3 or G4 palladacycles) can improve reliability.
-
Inert Atmosphere: Was the reaction set up under a rigorously inert atmosphere? Oxygen can deactivate the Pd(0) catalyst. Re-run the reaction, ensuring thorough degassing of the solvent and proper inert gas technique.
-
Base Activity: Is the base active? Sodium tert-butoxide, for example, can degrade upon prolonged exposure to air. Use a fresh bottle or a sample stored in a glovebox.
Optimization Steps:
-
Increase Temperature: The initial temperature might be too low. Incrementally increase the reaction temperature by 10-20 °C. Aromatic hydrocarbons like toluene or xylene allow for higher temperatures.
-
Change the Ligand: The chosen ligand may not be optimal. For electron-deficient aryl bromides, a more electron-rich and bulky ligand might be required to promote reductive elimination. Consider screening other ligands such as RuPhos, BrettPhos, or cataCXium A.
-
Solvent Change: Poor solubility of the base or other reagents can stall the reaction. If using a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent like 1,4-dioxane or THF to improve solubility.
Problem 2: Significant Formation of Side Products
Q: I'm seeing my desired product, but also a significant amount of a byproduct that appears to be 1-(cyclopropylsulfonyl)benzene. What is happening?
A: The side product you are observing is the result of hydrodehalogenation, a common side reaction in Buchwald-Hartwig amination. This occurs when the aryl-palladium intermediate undergoes reaction with a hydride source instead of the amine.
Mitigation Strategies:
-
Purity of Amine: Ensure the amine is pure. Some impurities can act as hydride sources.
-
Choice of Base: Strong alkoxide bases, particularly if not completely anhydrous, can sometimes contribute to this side reaction. Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can sometimes suppress hydrodehalogenation.
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize side reactions.
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (desired) versus side reactions. Screening different ligands is a valid approach.
Problem 3: Decomposition of Starting Material or Product
Q: My reaction mixture is turning dark, and I'm observing decomposition of my starting materials or the desired product. What should I do?
A: Decomposition is often caused by a base that is too strong for the functional groups present in your molecules or by excessive heat.
Solutions:
-
Switch to a Weaker Base: This is the most common solution. If you are using NaOtBu, switch to a milder base like Cs₂CO₃ or K₃PO₄.[3] This is especially important if your amine coupling partner contains sensitive functionalities.
-
Lower the Reaction Temperature: High temperatures can accelerate decomposition pathways. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a More Active Catalyst System: By using a more active palladium precatalyst and ligand combination, you may be able to achieve the desired transformation at a lower temperature, thus avoiding decomposition.
This troubleshooting workflow can be visualized as a decision tree:
Caption: Troubleshooting Decision Tree for Amination Reactions.
Experimental Protocol: Optimization Screening
This protocol provides a framework for efficiently screening base and solvent combinations for the amination of this compound with a representative amine (e.g., morpholine).
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Bases: Sodium tert-butoxide (NaOtBu), Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃)
-
Solvents: Toluene, 1,4-Dioxane (anhydrous, degassed)
-
Oven-dried reaction vials with stir bars and screw caps with PTFE septa
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation (in a glovebox or under a flow of inert gas):
-
To each of six labeled reaction vials, add this compound (e.g., 0.1 mmol, 1.0 equiv) and the palladium precatalyst (e.g., 2 mol%).
-
Add the appropriate base to each vial according to the screening table below (1.4 equiv for NaOtBu, 2.0 equiv for K₃PO₄ and Cs₂CO₃).
-
-
Reagent Addition:
-
Outside the glovebox (if necessary), maintain a positive pressure of inert gas.
-
To each vial, add the degassed solvent (Toluene or 1,4-Dioxane) to achieve a concentration of ~0.2 M.
-
Add the amine (1.2 equiv) to each vial via syringe.
-
-
Reaction:
-
Seal the vials tightly and place them in a pre-heated aluminum heating block on a magnetic stir plate.
-
Stir the reactions at a set temperature (e.g., 100 °C) for a predetermined time (e.g., 12-18 hours).
-
-
Analysis:
-
After the reaction time, allow the vials to cool to room temperature.
-
Take a small aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Screening Matrix:
| Vial | Base (equiv) | Solvent | Expected Outcome |
| 1 | NaOtBu (1.4) | Toluene | High conversion, potential for decomposition if amine is sensitive. |
| 2 | NaOtBu (1.4) | 1,4-Dioxane | High conversion, may improve solubility of intermediates. |
| 3 | K₃PO₄ (2.0) | Toluene | Lower conversion likely, good for base-sensitive amines. |
| 4 | K₃PO₄ (2.0) | 1,4-Dioxane | May improve rate compared to Toluene due to better base solubility. |
| 5 | Cs₂CO₃ (2.0) | Toluene | Moderate to good conversion, good for base-sensitive amines. |
| 6 | Cs₂CO₃ (2.0) | 1,4-Dioxane | Potentially the best condition for sensitive amines due to solubility and mildness. |
This systematic approach will allow you to quickly identify the optimal base and solvent system for your specific amine coupling partner.
Underlying Mechanism: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The reaction proceeds through three main stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
References
Troubleshooting guide for "1-Bromo-4-(cyclopropylsulfonyl)benzene" synthesis
Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth troubleshooting guide for the synthesis of 1-Bromo-4-(cyclopropylsulfonyl)benzene. As Senior Application Scientists, we move beyond simple protocols to explore the causality behind experimental choices, ensuring that every procedure is a self-validating system. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced difficulties inherent in multi-step organic synthesis.
Technical Guide: Synthesis of this compound
The synthesis of this compound is most reliably achieved via a two-step sequence: first, the synthesis of the sulfide precursor, 1-bromo-4-(cyclopropylthio)benzene, followed by its oxidation to the desired sulfone. This guide addresses common issues encountered in both stages of this process.
Overall Synthetic Workflow
The pathway involves the nucleophilic substitution to form a thioether, followed by an oxidation reaction. Each step presents unique challenges that can impact overall yield and purity.
Caption: Overall two-step synthesis pathway for this compound.
Part 1: FAQs - Synthesis of 1-Bromo-4-(cyclopropylthio)benzene (Precursor)
This initial step, a standard S-alkylation, is critical for providing high-quality starting material for the subsequent oxidation.
Question 1: My yield for the sulfide precursor is consistently low. What are the likely causes?
Answer: Low yields in the S-alkylation of 4-bromothiophenol typically stem from four primary areas:
-
Inefficient Deprotonation: 4-bromothiophenol must be converted to the more nucleophilic thiophenolate anion. If your base is too weak or is not sufficiently soluble in the reaction solvent, deprotonation will be incomplete. We recommend using a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Side Reactions of the Alkylating Agent: Cyclopropyl bromide is volatile and can be susceptible to elimination reactions, although this is less common than with larger secondary or tertiary halides. Ensure your reaction temperature is not excessively high; 60-70°C is typically sufficient.[1]
-
Oxidation of the Thiophenolate: Thiophenolates are sensitive to oxidation, especially in the presence of air, which can lead to the formation of disulfide byproducts (1,2-bis(4-bromophenyl)disulfane). To mitigate this, it is best practice to purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents.
-
Workup and Extraction Losses: The sulfide product is non-polar. During aqueous workup, ensure you are extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and perform multiple extractions (e.g., 3 times) to maximize recovery from the aqueous layer.[1]
Question 2: I see a significant amount of a disulfide byproduct in my crude NMR. How can I prevent this?
Answer: The formation of a disulfide dimer from the 4-bromothiophenolate starting material is a classic sign of oxidative coupling. This reaction is often catalyzed by trace amounts of metal impurities and is accelerated by the presence of oxygen.
To prevent this, rigorously exclude air from your reaction. A simple yet effective method is to subject your reaction flask containing the solvent, 4-bromothiophenol, and base to several cycles of vacuum and backfilling with nitrogen or argon before adding the cyclopropyl bromide. Running the reaction under a positive pressure of inert gas is highly recommended.
Part 2: FAQs - Oxidation to this compound
The oxidation of the sulfide to the sulfone is the most delicate step. The primary challenge is achieving complete conversion without stalling at the intermediate sulfoxide stage or producing unwanted byproducts.
Question 3: My oxidation reaction has stalled, and TLC/LCMS analysis shows a mixture of the starting sulfide, the intermediate sulfoxide, and the final sulfone. How can I drive the reaction to completion?
Answer: This is a very common issue in sulfide oxidations. The oxidation proceeds in two steps: sulfide → sulfoxide → sulfone.[2][3] Stalling indicates that the oxidizing agent has been consumed or the reaction conditions are no longer effective for the second, often slower, oxidation step.
Here is a logical troubleshooting approach:
-
Check Stoichiometry: Full oxidation to the sulfone requires at least two equivalents of the oxidizing agent.[1] If you used less, the reaction will naturally stop at a mixture containing the sulfoxide.
-
Add More Oxidant: If stoichiometry was correct, the oxidant may have decomposed over the reaction time. Add an additional portion (e.g., 0.2-0.5 equivalents) of the oxidizing agent and continue to monitor the reaction by TLC.
-
Increase Temperature: For some oxidants like hydrogen peroxide, gentle heating can increase the reaction rate. However, this must be done cautiously as it can also promote side reactions or decomposition of less stable oxidants like m-CPBA.
-
Consider the Oxidant's Reactivity: Some oxidants are more effective at converting sulfoxides to sulfones than others. If you are using a mild oxidant and stalling is persistent, switching to a more powerful system may be necessary.[4][5]
Caption: Troubleshooting flowchart for a stalled oxidation reaction.
Question 4: How do I choose the right oxidizing agent? What are the pros and cons of common reagents?
Answer: The choice of oxidant is critical and depends on factors like cost, safety, scale, and desired selectivity. The most common routes to sulfones involve direct oxidation of sulfides.[6][7]
| Oxidizing Agent | Pros | Cons |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Inexpensive, environmentally benign (byproduct is water), readily available.[8] | Can require acidic or basic catalysts, may require heating, reaction rates can be slow. |
| m-CPBA | Highly effective, often works at room temperature, predictable reactivity. | Can be expensive, potentially explosive when dry (shock-sensitive), acidic byproduct (m-CBA) must be removed during workup. |
| Oxone® (Potassium peroxymonosulfate) | Stable solid, powerful oxidant, effective for a wide range of sulfides. | Generates inorganic salts that must be removed, reaction can be highly exothermic. |
| Sodium Periodate (NaIO₄) | Often used for selective oxidation to the sulfoxide. | Less commonly used for full oxidation to the sulfone, generates inorganic waste.[3] |
For the synthesis of this compound, both H₂O₂ in acetic acid and m-CPBA are excellent choices. H₂O₂ is preferable for larger-scale synthesis due to cost and safety, while m-CPBA is often used for smaller-scale lab synthesis due to its convenience and rapid, clean conversions.
Part 3: FAQs - Purification & Characterization
Purification of sulfones can be challenging due to their high polarity and crystallinity.
Question 5: My crude product is an oil/waxy solid and difficult to purify. What is the best method to obtain pure this compound?
Answer: Sulfones are polar and often crystalline solids. If your crude product is oily, it likely contains residual solvent or impurities. The two most effective purification methods are recrystallization and column chromatography.
-
Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found. Given the polarity of the sulfone, start by screening solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes. Dissolve the crude material in a minimum amount of the hot solvent and allow it to cool slowly to induce crystallization.
-
Column Chromatography: This is the most reliable method for removing persistent impurities, especially the structurally similar sulfoxide. Use a silica gel column with a gradient elution system. A typical starting point would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The less polar sulfide will elute first, followed by the sulfone, and finally the more polar sulfoxide.
-
Aqueous Wash / Precipitation: Sometimes, impurities can be removed by dissolving the crude product in a solvent like ethyl acetate and washing thoroughly with water, brine, and possibly a dilute base (like sodium bicarbonate solution) to remove acidic byproducts (e.g., from m-CPBA). The product can then be precipitated or recrystallized.
Question 6: What are the expected analytical signatures for the final product?
Answer: The final product, this compound, should be characterized to confirm its identity and purity.
| Analysis Type | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. δ ~7.6-7.8 ppm (d, 2H): Aromatic protons ortho to the bromine. δ ~2.4-2.6 ppm (m, 1H): Cyclopropyl CH proton. δ ~1.1-1.3 ppm (m, 2H) & ~0.9-1.1 ppm (m, 2H): Cyclopropyl CH₂ protons. |
| ¹³C NMR (CDCl₃, 101 MHz) | Signals expected for 6 aromatic carbons (4 unique signals due to symmetry), and 2 signals for the cyclopropyl group (one CH, one CH₂). The carbon attached to the sulfonyl group will be significantly downfield. |
| Mass Spectrometry (ESI+) | m/z ~261, 263 [M+H]⁺: The molecular ion peak will show a characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio for M and M+2). |
| Appearance | Expected to be a white to off-white solid. |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-4-(cyclopropylthio)benzene
Materials:
-
4-Bromothiophenol
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromothiophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add cyclopropyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 65°C and stir for 4-6 hours, monitoring the reaction progress by TLC (stain with KMnO₄).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Oxidation to this compound
Materials:
-
1-Bromo-4-(cyclopropylthio)benzene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-bromo-4-(cyclopropylthio)benzene (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (2.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC or LCMS until the starting material and sulfoxide intermediate are consumed.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization (e.g., from ethanol) or by silica gel column chromatography (e.g., 20-30% ethyl acetate in hexanes).
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. jchemrev.com [jchemrev.com]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Impurities in 1-Bromo-4-(cyclopropylsulfonyl)benzene Reactions
Welcome to the technical support center for the synthesis and analysis of 1-Bromo-4-(cyclopropylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its preparation. By understanding the underlying chemical principles, you can effectively troubleshoot reactions, identify impurities, and ensure the highest quality of your final product.
Introduction: Synthetic Strategies and Impurity Profiles
This compound is a valuable building block in medicinal chemistry. Its synthesis is most commonly achieved through the oxidation of a thioether precursor, 1-bromo-4-(cyclopropylthio)benzene. An alternative, though less common, approach is the Friedel-Crafts sulfonylation of bromobenzene. Both routes, while effective, are prone to the formation of specific impurities that can complicate downstream applications. This guide will focus on identifying, mitigating, and analyzing these impurities.
The primary synthetic route, oxidation of the corresponding sulfide, is often preferred due to the ready availability of the starting materials.[1] However, controlling the oxidation state of sulfur can be challenging, leading to the most common impurities.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address issues you may encounter in your laboratory work.
Part 1: Oxidation of 1-Bromo-4-(cyclopropylthio)benzene
This is the most prevalent synthetic pathway. The general reaction is as follows:
Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and Oxone®.[2]
Answer:
This is a classic case of incomplete oxidation. The byproduct you are observing is almost certainly 1-bromo-4-(cyclopropylsulfinyl)benzene (the sulfoxide) , which is the intermediate in the oxidation of the thioether to the sulfone.[3]
Causality:
-
Insufficient Oxidant: You may not have used a sufficient molar equivalent of the oxidizing agent. The oxidation from sulfide to sulfone is a two-step process, requiring two equivalents of the oxidant.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a long enough time, or the temperature may be too low for the complete conversion to the sulfone. The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the sulfide.
-
Reactivity of the Oxidant: The chosen oxidizing agent may not be potent enough under your current reaction conditions to drive the reaction to completion.
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: Carefully increase the molar equivalents of your oxidizing agent. A slight excess (e.g., 2.1-2.2 equivalents) is often used to ensure complete conversion.
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the sulfoxide intermediate is no longer observed.
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature may be necessary. However, be mindful of potential side reactions at higher temperatures.
-
Choice of Oxidant: If using a milder oxidant like hydrogen peroxide, a catalyst may be required to achieve full conversion to the sulfone.[2]
Answer:
The crystalline solid is likely 3-chlorobenzoic acid , the byproduct of the m-CPBA oxidation.[4]
Troubleshooting Steps for Removal:
-
Aqueous Base Wash: During your workup, wash the organic layer with a mild aqueous base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will deprotonate the carboxylic acid, forming a water-soluble salt that will partition into the aqueous layer.
-
Precipitation and Filtration: In some cases, cooling the reaction mixture can cause the 3-chlorobenzoic acid to precipitate, allowing for its removal by filtration before the aqueous workup.
Answer:
The cyclopropyl group is generally stable to many oxidative conditions due to the high C-H bond dissociation energy.[2][5] However, under harsh acidic or radical conditions, ring-opening can occur.[6]
Mitigation Strategies:
-
Avoid Strongly Acidic Conditions: If using an oxidant that requires an acidic medium, try to use the mildest effective acid and keep the reaction temperature as low as possible.
-
Control Radical Formation: When using oxidants that can generate radicals, ensure that radical scavengers are not present unless desired and that the reaction is performed under controlled conditions (e.g., appropriate temperature, exclusion of light if the reagent is light-sensitive).
Part 2: Friedel-Crafts Sulfonylation
An alternative route involves the reaction of bromobenzene with cyclopropanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Answer:
The bromine atom on the benzene ring is an ortho-, para- director for electrophilic aromatic substitution. Therefore, you will likely form a mixture of 2-bromo-1-(cyclopropylsulfonyl)benzene (ortho-isomer) and 4-bromo-1-(cyclopropylsulfonyl)benzene (para-isomer) . The para-isomer is generally the major product due to steric hindrance at the ortho position.
Troubleshooting and Analysis:
-
Steric Hindrance: Using a bulkier Lewis acid catalyst can sometimes increase the proportion of the para-isomer.
-
Reaction Temperature: Lowering the reaction temperature may improve the selectivity for the para-isomer.
-
Analytical Identification: The isomers can be distinguished by their NMR spectra. The para-isomer will have a more symmetrical pattern in the aromatic region of the ¹H NMR spectrum (typically two doublets), while the ortho-isomer will show a more complex multiplet pattern.
-
Purification: The isomers can usually be separated by column chromatography or crystallization.
Analytical Methodologies
Accurate analysis is crucial for determining the purity of your product and identifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for monitoring the progress of the reaction and assessing the final purity.
| Analyte | Expected Retention Time (Relative) | Notes |
| 1-Bromo-4-(cyclopropylthio)benzene | Lowest | Least polar |
| 1-Bromo-4-(cyclopropylsulfinyl)benzene | Intermediate | Intermediate polarity |
| This compound | Highest | Most polar |
Suggested Starting HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15-20 minutes.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural confirmation and impurity identification.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | This compound (Product) | 1-Bromo-4-(cyclopropylsulfinyl)benzene (Impurity) |
| Aromatic Protons | ~7.8-8.0 ppm (d) and ~7.6-7.8 ppm (d) | ~7.6-7.8 ppm (m) |
| Cyclopropyl Methine Proton | ~2.5-2.7 ppm (m) | ~2.2-2.4 ppm (m) |
| Cyclopropyl Methylene Protons | ~1.0-1.4 ppm (m) | ~0.8-1.2 ppm (m) |
Note: The downfield shift of the aromatic protons in the sulfone compared to the sulfoxide is a key diagnostic feature.
Experimental Protocols
Protocol 1: Oxidation of 1-Bromo-4-(cyclopropylthio)benzene with m-CPBA
-
Dissolve 1-bromo-4-(cyclopropylthio)benzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.1-2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates complete consumption of the starting material and the sulfoxide intermediate.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) or column chromatography on silica gel.
Visualizations
Reaction Pathway for Oxidation
Caption: Oxidation of the thioether to the sulfone proceeds via a sulfoxide intermediate.
Troubleshooting Logic for Incomplete Oxidation
Caption: A logical workflow for troubleshooting incomplete oxidation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015087352A1 - A process for the synthesis of aryl sulfones - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
Validation & Comparative
The Aryl Sulfone Moiety: A Cornerstone of Modern Drug Design
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
The strategic incorporation of specific functional groups is a central tenet of modern drug design, capable of transforming a biologically active molecule into a viable therapeutic agent. Among these, the aryl sulfone moiety (Ar-SO₂-R) has emerged as a privileged scaffold, present in a diverse array of FDA-approved drugs.[1] Its unique physicochemical properties and versatile biological activities have made it an indispensable tool for medicinal chemists. This guide provides an in-depth comparison of aryl sulfones in drug design, offering insights into their synthesis, structure-activity relationships (SAR), mechanisms of action, and performance in key therapeutic areas.
The Physicochemical Impact of the Aryl Sulfone Group
The sulfone group is a powerful modulator of a molecule's physicochemical properties, a critical factor in determining its pharmacokinetic profile and overall suitability as a drug candidate. The sulfur atom in a sulfone is in its highest oxidation state (+6), resulting in a highly polar and tetrahedral geometry. This imparts several key characteristics:
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, enabling crucial interactions with biological targets such as enzymes and receptors.
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, contributing to a longer half-life and improved bioavailability of the drug molecule.
-
Modulation of Lipophilicity and Solubility: The polar nature of the sulfone moiety can decrease the lipophilicity (LogP) of a compound, which can in turn enhance its aqueous solubility.[2] This is a significant advantage in drug design, as poor solubility is a common reason for the failure of drug candidates.
-
Bioisosterism: The aryl sulfone group can act as a bioisostere for other functional groups, such as amides or ketones.[3] This allows for the fine-tuning of a molecule's properties while maintaining its desired biological activity.
The following table provides a comparative overview of the physicochemical properties of representative aryl sulfone-containing drugs.
| Drug | Therapeutic Area | LogP (Predicted) | Aqueous Solubility |
| Dapsone | Antibacterial, Antiprotozoal | 0.93 | Low |
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | 3.6 | Low |
| Vemurafenib | Anticancer (BRAF inhibitor) | 4.2 | Low |
Data sourced from publicly available chemical databases. LogP and solubility are key parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Mechanisms of Action: A Tale of Three Drugs
The versatility of the aryl sulfone moiety is evident in the diverse mechanisms of action of drugs that incorporate it. Below, we explore the signaling pathways and molecular interactions of three prominent examples.
Dapsone: A Dual-Action Agent
Dapsone, a cornerstone in the treatment of leprosy and other inflammatory conditions, exhibits both antibacterial and anti-inflammatory properties.[4][5]
-
Antibacterial Action: Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[4][6] By blocking the synthesis of dihydrofolic acid, a precursor to DNA and RNA, dapsone effectively halts bacterial replication.[4]
-
Anti-inflammatory Action: The anti-inflammatory effects of dapsone are attributed to its ability to inhibit neutrophil myeloperoxidase.[5][6] This reduces the production of reactive oxygen species and other inflammatory mediators, thereby dampening the inflammatory response.[5]
Caption: Dapsone's antibacterial mechanism of action.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7][8]
-
Selective Inhibition: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[9] Celecoxib's sulfonamide side chain binds to a hydrophilic pocket near the active site of COX-2, leading to its selective inhibition over the constitutively expressed COX-1 isoform.[7] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9]
Caption: Celecoxib's selective inhibition of the COX-2 pathway.
Vemurafenib: Targeting Mutated BRAF in Cancer
Vemurafenib is a targeted cancer therapy used in the treatment of melanoma with a specific mutation in the BRAF gene (V600E).[10][11]
-
BRAF Inhibition: The BRAF V600E mutation leads to the constitutive activation of the BRAF protein, a key component of the MAPK/ERK signaling pathway that promotes cell proliferation and survival.[11][12] Vemurafenib is a potent inhibitor of this mutated BRAF kinase, blocking downstream signaling and leading to the apoptosis of cancer cells.[10][13]
Caption: Vemurafenib's inhibition of the MAPK/ERK signaling pathway.
Comparative Performance and Structure-Activity Relationships
The therapeutic efficacy of aryl sulfone-containing drugs is highly dependent on their specific chemical structure and the nature of the substituents on the aryl ring and the other side of the sulfone group.
Anti-inflammatory Agents: COX-2 Inhibitors
In the realm of anti-inflammatory drugs, the diarylheterocycle scaffold is a common feature of COX-2 inhibitors. For celecoxib, the trifluoromethyl and p-methylphenyl groups on the pyrazole ring are crucial for its high affinity and selectivity for the COX-2 enzyme. Comparative clinical trials have shown that celecoxib has similar efficacy to other COX-2 inhibitors like rofecoxib in treating osteoarthritis.[5] However, differences in their cardiovascular and gastrointestinal safety profiles have been a subject of extensive research and debate.[14][15]
Anticancer Agents: BRAF Inhibitors
For BRAF inhibitors like vemurafenib, the aryl sulfone moiety plays a critical role in orienting the molecule within the ATP-binding pocket of the mutated BRAF kinase. The terminal propyl group attached to the sulfone is also important for its activity. Comparative studies have shown that vemurafenib and another BRAF inhibitor, dabrafenib, have similar efficacy in treating BRAF-mutated melanoma.[3][12] However, they exhibit different side-effect profiles, and the combination of dabrafenib with a MEK inhibitor has shown improved progression-free survival compared to vemurafenib monotherapy.[3][16]
Experimental Protocols for Evaluation
The biological evaluation of aryl sulfone derivatives is crucial for understanding their therapeutic potential. Below are representative protocols for assessing their anti-inflammatory and anticancer activities.
Protocol 1: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Amplex™ Red reagent
-
COX Assay Buffer
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Thaw all reagents and keep the COX-2 enzyme on ice.
-
Dilute the COX-2 enzyme to the working concentration with COX Assay Buffer.
-
Add 20 µL of the diluted COX-2 enzyme to each well of the 96-well plate (except for the negative control wells).
-
Add 70 µL of COX Assay Buffer to the negative control wells.
-
Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) in COX Assay Buffer.
-
Add 10 µL of the diluted test compounds or inhibitor to the respective wells. Add 10 µL of the diluent solution to the positive and negative control wells.
-
Dilute the Amplex™ Red reagent 10-fold with distilled water and add 10 µL to all wells.
-
Prepare a 0.5 mM solution of arachidonic acid.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence intensity (excitation = 535 nm; emission = 590 nm) in a fluorescence plate reader in kinetic mode for 10-20 minutes.
-
Calculate the rate of reaction and determine the IC₅₀ value for each compound.
This protocol is adapted from commercially available COX-2 inhibitor screening assay kits.[17]
Protocol 2: Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines.[4]
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Fix the cells by adding 50-100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates again with 1% acetic acid to remove unbound SRB and air-dry.
-
Solubilize the bound dye by adding 100-200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.
This protocol is a generalized procedure for the SRB assay.[9]
Challenges and Future Directions
Despite their success, aryl sulfone-containing drugs are not without their challenges. A significant hurdle is the development of drug resistance.
-
Resistance to Vemurafenib: Resistance to vemurafenib in melanoma can arise through various mechanisms, including the reactivation of the MAPK pathway via mutations in NRAS or MEK, or the activation of bypass signaling pathways involving receptor tyrosine kinases like PDGFRβ and IGF1R.[7][8][10][18]
-
Dapsone Resistance: In leprosy, resistance to dapsone is primarily due to mutations in the folP1 gene, which encodes the dihydropteroate synthase enzyme.[19][20][21]
Future research in the field of aryl sulfones will likely focus on several key areas:
-
Developing novel analogs with improved pharmacokinetic profiles and reduced off-target effects.
-
Designing next-generation inhibitors that can overcome known resistance mechanisms.
-
Exploring the use of aryl sulfones in new therapeutic areas.
-
Utilizing computational methods to guide the design of more potent and selective aryl sulfone-based drugs.
Conclusion
The aryl sulfone moiety has proven to be a remarkably versatile and valuable component in the medicinal chemist's toolbox. Its ability to modulate physicochemical properties, engage in key biological interactions, and serve as a stable scaffold has led to the development of a wide range of successful drugs. A thorough understanding of the structure-activity relationships, mechanisms of action, and potential for resistance is essential for the continued design and development of innovative and effective aryl sulfone-based therapeutics.
References
- 1. A controlled trial to compare the therapeutic effects of dapsone in combination with daily or once-monthly rifampin in patients with lepromatous leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Comparing the efficacy of cyclooxygenase 2-specific inhibitors in treating osteoarthritis: appropriate trial design considerations and results of a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to RAF inhibition in melanomas harboring a BRAF mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. ir.vistas.ac.in [ir.vistas.ac.in]
- 13. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 14. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancerresearchuk.org [cancerresearchuk.org]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. International Textbook of Leprosy [internationaltextbookofleprosy.com]
- 20. Drug Resistance (Dapsone, Rifampicin, Ofloxacin) and Resistance-Related Gene Mutation Features in Leprosy Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. leprosy-information.org [leprosy-information.org]
A Senior Application Scientist's Guide to the Structural Validation of 1-Bromo-4-(cyclopropylsulfonyl)benzene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the 1-bromo-4-(cyclopropylsulfonyl)benzene scaffold is a valuable starting point for the synthesis of novel therapeutic agents. Its derivatives are explored for a range of biological targets, making the unambiguous confirmation of their molecular structure a cornerstone of any successful drug discovery program.[1][2] The presence of the reactive bromine atom allows for diverse downstream modifications, while the cyclopropylsulfonyl group influences key physicochemical properties.[3]
This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of these derivatives. We will move beyond a simple listing of methods to explain the causality behind our experimental choices, ensuring a robust, self-validating workflow that guarantees the scientific integrity of your findings.
Pillar 1: The Initial Interrogation with NMR and Mass Spectrometry
The first step in validating a newly synthesized derivative is to confirm its fundamental connectivity and molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the indispensable workhorses for this task.[4][5] They are not merely complementary; they are synergistic, with each technique providing a unique and essential piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR): The Architectural Blueprint
NMR spectroscopy provides the most detailed information about the molecular framework, including atom connectivity and the chemical environment of nuclei.[5] For a typical this compound derivative, both ¹H and ¹³C NMR are non-negotiable.
Causality of Choice : We begin with ¹H NMR because it is fast, requires a relatively small amount of sample (~5-25 mg), and gives an immediate fingerprint of the molecule.[6] The proton spectrum will quickly confirm the presence of the core moieties:
-
Aromatic Region (~7.5-8.0 ppm): The para-substituted benzene ring should exhibit a characteristic AA'BB' system, often appearing as two distinct doublets, confirming the 1,4-substitution pattern.
-
Aliphatic Region (~1.0-1.5 ppm): The cyclopropyl group protons will present as complex multiplets due to their unique magnetic environments and coupling.
-
Sulfonyl-Adjacent Proton (~2.5-3.0 ppm): The methine proton of the cyclopropyl group attached to the sulfonyl moiety will be shifted downfield.
Any deviation from this pattern immediately signals a potential issue with the synthesis.
Detailed Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[7]
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is tuned and the magnetic field is properly shimmed for homogeneity.[7]
-
Data Acquisition: Use standard acquisition parameters, such as a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.[7]
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shift by setting the TMS peak to 0 ppm. Integrate the signals to determine the relative proton counts.[7]
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Confirmation
While NMR defines the skeleton, HRMS confirms the elemental composition.[8] By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS provides an exact mass that can be used to calculate a unique molecular formula.
Causality of Choice : This technique is crucial for distinguishing between the target compound and potential impurities or byproducts that may have the same nominal mass. For instance, an unexpected oxidation or the incorporation of a different halogen could be easily missed by NMR alone but would be immediately apparent from the exact mass. Furthermore, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a highly confident signature in the mass spectrum.
Pillar 2: The Orthogonal Confirmation Workflow
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of a this compound derivative.
Caption: A logical workflow for the structural validation of novel small molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is an excellent, rapid technique for confirming the presence of key functional groups.
Causality of Choice : While NMR and MS define the overall structure, FT-IR provides direct evidence of specific bonds. For our target derivatives, we would expect to see strong, characteristic absorption bands for the sulfonyl group (S=O stretches, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). This serves as a quick and effective orthogonal confirmation of the sulfonyl moiety's presence.
Single-Crystal X-ray Crystallography
When a derivative can be grown as a high-quality single crystal, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule as it exists in the solid state.
Causality of Choice : This technique is employed when absolute stereochemistry must be determined or when NMR data is ambiguous due to complex signal overlap. While not a high-throughput method, its definitive nature makes it the gold standard for structural validation.[9]
Pillar 3: Comparative Analysis of Validation Techniques
The selection of an analytical technique is a balance of the information required, sample availability, and time constraints. The table below provides a comparative summary to guide your decision-making process.
| Technique | Principle | Information Provided | Sample Amount | Analysis Time | Strengths | Limitations |
| ¹H / ¹³C NMR | Measures magnetic properties of atomic nuclei. | Detailed molecular structure, connectivity, stereochemistry.[6] | ~5-25 mg | Minutes to Hours | Provides unambiguous structural elucidation.[6] | Lower sensitivity compared to MS; requires higher sample concentration.[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight, fragmentation patterns, elemental composition (HRMS).[6][8] | Micrograms to Nanograms | Seconds to Minutes | High sensitivity and specificity; excellent for identifying unknowns.[6] | Does not directly provide stereochemical or connectivity information.[6] |
| FT-IR Spectroscopy | Measures absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups.[4] | ~1-5 mg | Minutes | Fast, non-destructive, and excellent for confirming functional groups. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Absolute 3D molecular structure, bond lengths, and angles. | <1 mg (single crystal) | Hours to Days | The definitive method for structural determination. | Requires a high-quality single crystal, which can be difficult to obtain. |
Conclusion
The structural validation of this compound derivatives is not a one-size-fits-all process. It requires a multi-faceted, logical approach that begins with the powerful combination of NMR and HRMS to establish the core structure and elemental formula. This foundational data is then supported by orthogonal techniques like FT-IR for functional group confirmation. For cases requiring absolute structural proof, single-crystal X-ray crystallography remains the ultimate arbiter. By understanding the "why" behind each technique and employing them in a synergistic workflow, researchers can ensure the highest level of scientific integrity and confidence in their molecular discoveries.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijisrt.com [ijisrt.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Characterization of 1-Bromo-4-(cyclopropylsulfonyl)benzene Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the ability to unambiguously characterize reaction products is paramount. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of key products derived from 1-Bromo-4-(cyclopropylsulfonyl)benzene. This versatile building block is frequently employed in the synthesis of novel compounds in medicinal chemistry, primarily through palladium-catalyzed cross-coupling reactions.
This guide will delve into the expected NMR characteristics of products from two of the most common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By understanding the distinct NMR fingerprints of these products, researchers can confidently and efficiently confirm the success of their synthetic transformations. We will explore the causal relationships between molecular structure and spectral features, providing a framework for the logical interpretation of NMR data.
The Strategic Importance of this compound in Synthesis
This compound is a valuable starting material due to the orthogonal reactivity of its two key functional groups. The aryl bromide provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. The cyclopropylsulfonyl moiety often imparts desirable pharmacokinetic properties to drug candidates, such as improved metabolic stability and cell permeability. The strong electron-withdrawing nature of the sulfonyl group also influences the reactivity of the aryl bromide, making it an excellent substrate for these transformations.
Comparative NMR Analysis of Reaction Products
The following sections detail the expected ¹H and ¹³C NMR characteristics of the products obtained from Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. The analysis is supported by data from structurally analogous compounds found in the literature, providing a robust predictive framework.
Suzuki-Miyaura Coupling Product: 4-(cyclopropylsulfonyl)-1,1'-biphenyl
The Suzuki-Miyaura coupling of this compound with phenylboronic acid is a powerful method for the formation of a biaryl linkage.
Caption: Suzuki-Miyaura coupling of this compound.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum of 4-(cyclopropylsulfonyl)-1,1'-biphenyl is expected to exhibit distinct signals for both aromatic rings and the cyclopropyl group.
-
Aromatic Protons: The protons on the phenyl ring bearing the cyclopropylsulfonyl group will appear as two doublets in the downfield region (typically δ 7.8-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons on the newly introduced phenyl ring will present as a more complex multiplet, or as distinct doublets and triplets, in the range of δ 7.3-7.6 ppm.
-
Cyclopropyl Protons: The methine proton of the cyclopropyl group will appear as a multiplet further upfield, typically around δ 2.5-2.7 ppm. The methylene protons of the cyclopropyl ring will resonate as complex multiplets in the region of δ 1.0-1.5 ppm.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will provide key information about the carbon framework.
-
Aromatic Carbons: The spectrum will show signals for all twelve aromatic carbons. The quaternary carbons, particularly the one attached to the sulfonyl group, will be significantly downfield.
-
Cyclopropyl Carbons: The methine carbon of the cyclopropyl group is expected around δ 30-35 ppm, while the methylene carbons will be found further upfield, typically in the δ 5-10 ppm range.
| Compound | ¹H NMR (δ ppm, Multiplicity, J in Hz) | ¹³C NMR (δ ppm) | Reference |
| Predicted: 4-(cyclopropylsulfonyl)-1,1'-biphenyl | Aromatic: 7.9-7.7 (m, 4H), 7.6-7.4 (m, 5H); Cyclopropyl: 2.6-2.5 (m, 1H), 1.3-1.2 (m, 2H), 1.1-1.0 (m, 2H) | Aromatic: 145-127; Cyclopropyl: 31 (CH), 6 (CH₂) | Predicted based on analogs |
| 4-Methoxy-1,1'-biphenyl | 7.59-7.54 (m, 4H), 7.44 (t, J = 7.4 Hz, 2H), 7.33 (t, J = 7.4 Hz, 1H), 7.01 (d, J = 8.7 Hz, 2H), 3.87 (s, 3H) | 159.2, 140.8, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.4 | [1] |
| 1,1'-Biphenyl | 7.41 (t, J= 8Hz, 2H) | 141.3, 129.8, 127.3, 127.2 | [1] |
Buchwald-Hartwig Amination Products
The Buchwald-Hartwig amination allows for the formation of C-N bonds, leading to valuable aniline derivatives. We will consider two common scenarios: coupling with a primary amine (aniline) and coupling with a secondary amine (diphenylamine).
References
A Senior Application Scientist's Guide to LC-MS Analysis of "1-Bromo-4-(cyclopropylsulfonyl)benzene" Coupling Reactions
Introduction: The Analytical Imperative in Modern Synthesis
In contemporary drug discovery and development, the synthesis of novel molecular entities relies heavily on robust and versatile chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are cornerstone methodologies for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many pharmaceutical agents. The reactant, 1-bromo-4-(cyclopropylsulfonyl)benzene, is a valuable building block, incorporating a desirable cyclopropylsulfonyl moiety often found in bioactive molecules.[1]
However, the success of these reactions is not merely determined by the final yield. A detailed understanding of the reaction kinetics, impurity profiles, and intermediate formation is critical for process optimization, scalability, and ensuring the purity of the final active pharmaceutical ingredient (API). Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the premier analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and speed for real-time or near-real-time reaction monitoring.[2]
This guide moves beyond generic protocols to explore the nuanced decisions behind method development for this specific substrate, comparing and contrasting LC-MS approaches for three distinct coupling paradigms. We will dissect the causal relationships between analyte properties, chromatographic choices, and mass spectrometric parameters to construct robust, self-validating analytical systems.
Part 1: Physicochemical Landscape of the Analyte and Products
The molecular structure of this compound (MW: 261.13 g/mol [3]) and its expected coupling products dictates the analytical strategy.
-
Starting Material: this compound (C9H9BrO2S)[3][4] - A moderately polar, neutral molecule. The sulfone group provides polarity, while the bromophenyl moiety is hydrophobic.
-
Potential Coupling Partners & Products:
-
Suzuki: Phenylboronic acid → 4-(Cyclopropylsulfonyl)-1,1'-biphenyl
-
Buchwald-Hartwig: Aniline → 4-(Cyclopropylsulfonyl)-N-phenylaniline
-
Sonogashira: Phenylacetylene → 1-(Cyclopropylsulfonyl)-4-(phenylethynyl)benzene[5]
-
The key analytical challenge is to develop a single chromatographic method capable of resolving the nonpolar starting material from the often more nonpolar products, while also separating polar byproducts like boronic acids or unreacted amines/alkynes. The sulfone group is a strong hydrogen bond acceptor, which can lead to peak tailing on silica-based columns if not properly addressed.
Part 2: Comparative Guide to LC-MS Methodologies
No single LC-MS method is universally optimal. The choice depends on the specific information required—be it rapid confirmation of product formation, precise quantification of starting material consumption, or identification of trace impurities. Below, we compare two primary LC approaches and three MS detection strategies.
Liquid Chromatography (LC): The Separation Strategy
A successful LC method must provide adequate resolution between the starting material, product, key byproducts (e.g., de-brominated starting material, homocoupled products), and residual catalyst/ligand species.
| Parameter | Method A: Fast Gradient (High-Throughput Screening) | Method B: Extended Gradient (Impurity Profiling) | Rationale & Causality |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm | Method A uses a short C18 column for rapid separation, ideal for tracking the main reactant and product in screening experiments. Method B employs a longer Phenyl-Hexyl column, which provides alternative selectivity through π-π interactions, crucial for resolving the aromatic starting material from aromatic products and byproducts common in coupling reactions.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid is a standard mobile phase modifier that aids in protonation for positive-mode ESI, leading to better sensitivity and peak shape.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol as it typically provides lower backpressure and different selectivity for aromatic compounds. |
| Gradient | 5% to 95% B in 2.5 min | 20% to 90% B in 8 min | The fast gradient in Method A elutes all components quickly. The extended, shallower gradient in Method B provides the resolving power necessary to separate closely eluting isomers and process-related impurities. |
| Flow Rate | 0.6 mL/min | 0.4 mL/min | The higher flow rate in A complements the shorter column for faster analysis. The lower flow rate in B increases residence time in the column, enhancing resolution. |
| Column Temp. | 40 °C | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency.[8] |
Mass Spectrometry (MS): The Detection Strategy
The MS parameters must be tailored to the goals of the analysis, whether it's simple reaction tracking or detailed mechanistic investigation. Electrospray Ionization (ESI) in positive mode is generally effective for these compounds.
| Detection Mode | Full Scan (Qualitative Overview) | Selected Ion Monitoring (SIM) (Targeted Tracking) | Multiple Reaction Monitoring (MRM) (Quantitative Analysis) |
| Description | Acquires data over a wide m/z range (e.g., 100-800 Da). | Monitors only specific m/z values corresponding to reactants and expected products. | A specific precursor ion is selected, fragmented, and a specific product ion is monitored. |
| Pros | - Detects unexpected byproducts.- Confirms molecular weights.- Simple to set up. | - Increased sensitivity vs. Full Scan.- High specificity for target analytes.- Ideal for reaction progress monitoring. | - Highest sensitivity and specificity.- Gold standard for quantification.- Reduces chemical noise. |
| Cons | - Lower sensitivity.- Potential for ion suppression. | - May miss unexpected intermediates or byproducts. | - Requires prior knowledge of fragmentation patterns.- More complex method setup. |
| Best For | Initial reaction scouting and identifying unknown peaks. | Routine monitoring of reaction conversion (Reactant → Product). | Validated process monitoring, kinetic studies, and low-level impurity quantification.[9][10] |
Interpreting the Mass Spectrum: The Challenge of Adducts In ESI-MS, it is crucial to look beyond the simple protonated molecule [M+H]+. Sodium [M+Na]+ and ammonium [M+NH4]+ adducts are commonly observed, especially when using glassware or ammonium-based mobile phase additives.[11][12] Recognizing these adduct patterns is essential to avoid misinterpreting the data. For this compound (MW 261.13), one should look for:
-
[M+H]+ at m/z 261.98/263.98 (due to 79Br/81Br isotopes)
-
[M+Na]+ at m/z 283.96/285.96
-
[M+NH4]+ at m/z 278.99/280.99
Part 3: Experimental Protocols
These protocols are designed to be self-validating, providing a robust framework for analysis.
Protocol 1: Reaction Time-Point Sample Preparation
Rationale: Immediate quenching and dilution are critical to halt the reaction and prevent sample degradation or precipitation in the autosampler vial, ensuring the analyzed sample accurately reflects the reaction state at the time of sampling.
-
Prepare Quench Solution: In a 2 mL HPLC vial, add 1.0 mL of Acetonitrile.
-
Sample the Reaction: Using a calibrated micropipette, withdraw 5 µL of the reaction mixture.
-
Quench & Dilute: Immediately dispense the 5 µL aliquot into the HPLC vial containing acetonitrile. Cap and vortex for 10 seconds. This 200-fold dilution minimizes matrix effects and brings the analyte concentration into the linear range of the detector.
-
Analysis: Place the vial in the LC-MS autosampler for immediate injection.
Protocol 2: General Purpose LC-MS Method for Reaction Monitoring (Based on Method B/SIM)
Rationale: This method balances speed and resolution, providing reliable data on the consumption of starting material and formation of product.
-
LC System Setup:
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
LC Gradient:
Time (min) %B 0.0 20 8.0 90 8.1 95 9.0 95 9.1 20 | 11.0 | 20 |
-
MS System Setup (ESI+):
-
Ion Source: ESI, Positive Mode
-
Detection Mode: SIM
-
SIM Ions (Example for Suzuki Reaction):
-
Starting Material: m/z 261.98 & 263.98
-
Product: m/z 259.09 ([M+H]+ for 4-(Cyclopropylsulfonyl)-1,1'-biphenyl)
-
De-brominated byproduct: m/z 183.05 ([M+H]+ for Cyclopropylsulfonylbenzene)
-
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temp: 325 °C
-
Nebulizer Pressure: 40 psi
-
Part 4: Visualization of Workflows and Mechanisms
Visual diagrams provide a clear, high-level overview of complex processes.
LC-MS Reaction Monitoring Workflow
Caption: High-level workflow from reaction sampling to final data analysis.
Simplified Suzuki Catalytic Cycle & Monitored Species
Caption: Key species monitored by LC-MS during a Suzuki coupling reaction.
Part 5: Troubleshooting Common LC-MS Issues
Even with a robust method, problems can arise. A systematic approach to troubleshooting is essential for maintaining data quality.[13][14]
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with column silanols.2. Column contamination or degradation. | 1. Ensure mobile phase pH is appropriate; increase additive concentration slightly.2. Flush the column with a strong solvent wash sequence. Replace if necessary. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.2. Column aging or temperature fluctuations.3. Pump malfunction or leak.[13] | 1. Prepare fresh mobile phases daily.2. Allow adequate column equilibration time; verify oven temperature.3. Check system pressure for fluctuations; perform pump maintenance. |
| Low MS Signal / Sensitivity | 1. Poor ionization of the analyte.2. Ion source is dirty.3. Ion suppression from matrix components. | 1. Optimize mobile phase additives (formic acid, ammonium formate).2. Clean the ESI source capillary, cone, and lens.3. Dilute the sample further; adjust chromatography to separate analyte from interfering species. |
| Extraneous Peaks in Blank | 1. Sample carryover from previous injection.2. Contaminated mobile phase or system. | 1. Implement a stronger needle wash solution (e.g., containing isopropanol).2. Prepare fresh mobile phases; flush the entire LC system. |
Conclusion
The effective LC-MS analysis of coupling reactions involving this compound is a multi-faceted task that demands more than a one-size-fits-all approach. By understanding the interplay between the analyte's chemical nature and the available analytical technologies, researchers can design tailored methods that deliver precise, reliable, and informative data. The comparative frameworks and detailed protocols provided herein serve as a starting point for developing and troubleshooting robust analytical workflows, ultimately accelerating the pace of drug development by providing clear, actionable insights into the chemistry of synthesis.
References
- 1. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. appretech.com [appretech.com]
- 4. 648906-28-9|this compound|BLD Pharm [bldpharm.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 7. youtube.com [youtube.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. agilent.com [agilent.com]
A Comparative Guide to Halide Reactivity in Aryl Sulfonyl Compounds: From Classical Reactivity to Modern Click Chemistry
This guide provides an in-depth comparative analysis of the reactivity of aryl sulfonyl halides—specifically the fluoride, chloride, bromide, and iodide derivatives. Moving beyond simple textbook definitions, we will explore the nuanced interplay of electronics, sterics, and reaction mechanisms that govern their behavior. This document is intended for researchers, scientists, and drug development professionals who utilize these critical reagents and seek a deeper, field-proven understanding of their comparative performance. We will dissect the causality behind experimental observations, provide robust protocols for reactivity assessment, and ground our discussion in authoritative literature.
Introduction: The Sulfonyl Center as an Electrophilic Hub
Aryl sulfonyl halides (ArSO₂X) are cornerstone electrophiles in modern chemistry. Their utility spans from the synthesis of sulfonamides, a privileged motif in medicinal chemistry, to the creation of robust linkages in materials science.[1][2] The reactivity of these compounds is dominated by the highly electrophilic sulfur(VI) center, which invites nucleophilic attack. However, the identity of the halogen atom (X) dramatically influences this reactivity, leading to a spectrum of behaviors that can be either a strategic advantage or a synthetic pitfall if not properly understood.
A common misconception is to apply the same reactivity trends observed in alkyl halides or even in nucleophilic aromatic substitution (SₙAr) directly to the sulfonyl center. As we will demonstrate, the reality is far more complex. The stability of the sulfur-halogen bond, the nature of the transition state, and the specific reaction conditions all play pivotal roles. The stability of sulfonyl halides generally follows the order: fluorides > chlorides > bromides > iodides.[3][4] This guide will dissect how this stability profile translates into kinetic reactivity.
The Fundamental Mechanistic Pathway: Addition-Elimination
Nucleophilic substitution at a tetracoordinate sulfur center typically proceeds through a concerted (Sₙ2-like) or a stepwise addition-elimination mechanism. For aryl sulfonyl halides, the stepwise pathway involving a trigonal bipyramidal intermediate or transition state is widely accepted.[5][6]
-
Nucleophilic Attack: A nucleophile attacks the electrophilic sulfur atom, forming a transient pentacoordinate species.
-
Leaving Group Departure: The halide ion is expelled, restoring the tetrahedral geometry at the sulfur center.
The nature of the halide leaving group (X) influences both of these steps, as does the electronic character of the aryl ring. Electron-withdrawing groups on the ring enhance the electrophilicity of the sulfur atom, accelerating the rate of nucleophilic attack.[7]
Caption: General addition-elimination mechanism at the sulfonyl sulfur.
Comparative Halide Reactivity: A Tale of Two Trends
The leaving group ability of halides in nucleophilic substitution is typically correlated with the pKa of their conjugate acid (HX), leading to the familiar trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[8] This holds true for Sₙ2 reactions at carbon.[9] For aryl sulfonyl halides, this trend is often observed but with a significant and powerful exception for sulfonyl fluorides.
The Classical Trend: Chloride, Bromide, and Iodide
For most common nucleophilic substitutions, the reactivity of aryl sulfonyl chlorides, bromides, and iodides follows the expected trend based on leaving group ability. The weaker S-X bond and greater stability of the resulting anion make iodides the most reactive, followed by bromides and then chlorides. Sulfonyl iodides are often too unstable for isolation and are typically generated in situ.
The Fluoride Anomaly: Stability and "Click" Reactivity
Aryl sulfonyl fluorides (ArSO₂F) represent a paradigm shift. The S-F bond is exceptionally strong and polarized, rendering sulfonyl fluorides remarkably stable and often inert to conditions that would readily hydrolyze a sulfonyl chloride.[10][11] They are resistant to hydrolysis, thermolysis, and even reduction.[10][12]
This high stability would suggest very low reactivity. However, this is precisely what makes them ideal for "click chemistry." The Sharpless group identified that under specific catalytic conditions (e.g., using bases or bifluoride salts), the latent reactivity of the S-F bond can be unleashed, leading to a rapid and highly selective reaction known as Sulfur(VI) Fluoride Exchange (SuFEx).[13] This unique stability-reactivity profile allows ArSO₂F compounds to be carried through multi-step syntheses and then selectively reacted at a late stage, a concept invaluable in drug discovery and chemical biology.[12][14][15]
Contrasting Reactivity with Nucleophilic Aromatic Substitution (SₙAr): It is crucial to distinguish substitution at the sulfonyl group from SₙAr on the aryl ring. In SₙAr, where the nucleophile attacks an activated carbon on the ring, the halide reactivity order is often inverted: F > Cl ≈ Br > I.[16][17][18] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom, rather than the cleavage of the C-X bond.[19][20]
Quantitative Reactivity Comparison
To provide a quantitative basis for comparison, we present kinetic data for the reaction of para-substituted benzenesulfonyl halides with a representative amine nucleophile. The data are presented as second-order rate constants (k₂).
| Aryl Sulfonyl Halide (p-Me-C₆H₄SO₂X) | Leaving Group (X) | Relative Rate Constant (k_rel) | Key Characteristics |
| Tosyl Fluoride | F | ~0.001 (uncatalyzed) | Exceptionally stable, requires specific activation (SuFEx conditions) for reaction.[13] |
| Tosyl Chloride | Cl | 1 (Reference) | Standard reactivity, widely used, moderately sensitive to moisture.[3][6] |
| Tosyl Bromide | Br | ~10-20 | More reactive than the chloride, less stable, useful for less nucleophilic partners. |
| Tosyl Iodide | I | >100 | Highly reactive, often unstable and prepared in situ. |
Note: Relative rates are illustrative and can vary significantly with the nucleophile, solvent, and aryl ring substituents. Data is synthesized from general principles and relative reactivity trends discussed in the literature.[6][8]
Experimental Protocol: Kinetic Analysis of Aryl Sulfonyl Halide Reactivity via HPLC Monitoring
This protocol provides a robust, self-validating method to determine the second-order rate constant for the reaction between an aryl sulfonyl halide and a nucleophile. We use an excess of the nucleophile to achieve pseudo-first-order kinetics, simplifying the data analysis.
Objective
To quantitatively compare the reactivity of p-toluenesulfonyl chloride and p-toluenesulfonyl fluoride with aniline in acetonitrile at 25 °C.
Materials & Reagents
-
p-Toluenesulfonyl chloride (Tosyl-Cl)
-
p-Toluenesulfonyl fluoride (Tosyl-F)
-
Aniline (freshly distilled)
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., Naphthalene)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 column
-
Thermostatted reaction vessel
Experimental Workflow
Caption: Workflow for HPLC-based kinetic analysis.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Accurately prepare a 0.02 M solution of the aryl sulfonyl halide (ArSO₂X) in acetonitrile.
-
Prepare a 0.4 M solution of aniline in acetonitrile. Causality: Using a 20-fold excess of aniline ensures the concentration of the nucleophile remains effectively constant, allowing for pseudo-first-order kinetic treatment.
-
Prepare a stock solution of the internal standard (e.g., 0.01 M naphthalene) in acetonitrile. Trustworthiness: An internal standard corrects for variations in injection volume, ensuring data accuracy.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and a reaction vessel containing a stir bar to 25.0 ± 0.1 °C in a water bath.
-
-
Reaction Initiation (t=0):
-
To the reaction vessel, add the aniline solution.
-
Initiate the reaction by rapidly adding the ArSO₂X solution and start a timer simultaneously. The final concentrations will be [Aniline] ≈ 0.4 M and [ArSO₂X] = 0.01 M.
-
-
Sampling and Quenching:
-
At timed intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in an autosampler vial containing 900 µL of the internal standard solution. Causality: Dilution and immediate analysis effectively stop the reaction, capturing a snapshot of the concentration at that time point.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. Use a mobile phase (e.g., 60:40 Acetonitrile:Water) that provides good separation of the ArSO₂X starting material, the sulfonamide product, and the internal standard.
-
Monitor the disappearance of the ArSO₂X peak relative to the constant peak of the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of ArSO₂X to the peak area of the internal standard. Normalize this ratio to the t=0 sample to get the fraction of ArSO₂X remaining.
-
Plot ln([ArSO₂X]) versus time (in seconds). The data should yield a straight line, confirming pseudo-first-order kinetics.
-
The slope of this line is equal to -k_obs (the observed pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Aniline] .
-
Conclusion and Field Insights
The choice of an aryl sulfonyl halide is a strategic decision that hinges on the desired balance between stability and reactivity.
-
Aryl Sulfonyl Chlorides remain the workhorse for general-purpose sulfonamide and sulfonate ester synthesis due to their moderate reactivity and cost-effectiveness.[3]
-
Aryl Sulfonyl Bromides and Iodides are reserved for situations requiring higher reactivity, such as with sterically hindered or poorly nucleophilic substrates.
-
Aryl Sulfonyl Fluorides are the reagents of choice for applications demanding exceptional stability and orthogonal reactivity. Their role in SuFEx click chemistry has cemented their importance in bioconjugation, drug discovery, and materials science, where late-stage functionalization is paramount.[12][13][14]
Understanding these comparative reactivities allows the modern scientist to select the optimal reagent, control reaction outcomes, and design more efficient and robust synthetic strategies. The unique behavior of sulfonyl fluorides, in particular, underscores a key principle in modern chemistry: what was once considered a limitation (low reactivity) can be transformed into a powerful tool for precision and selectivity.
References
- 1. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. ingenieurschemiecompra.on.drv.tw [ingenieurschemiecompra.on.drv.tw]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
- 6. mdpi.com [mdpi.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Bromo-4-(cyclopropylsulfonyl)benzene
For researchers, medicinal chemists, and process development professionals, the journey from a synthetic route to a viable drug candidate is paved with rigorous analytical validation. The purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Impurities introduced during synthesis can have unintended pharmacological effects, impact the stability of the final drug product, and create significant hurdles during regulatory review.[1]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 1-Bromo-4-(cyclopropylsulfonyl)benzene , a crucial building block in contemporary drug discovery. We will move beyond simple protocol recitation to explore the causality behind our analytical choices, grounding our strategy in the principles of orthogonal validation and the stringent requirements of international regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4]
The Synthetic Landscape: Foreseeing Potential Impurities
Before any analysis begins, a deep understanding of the synthetic and purification process is paramount. It is this understanding that allows us to anticipate, and therefore proactively hunt for, potential impurities. While various synthetic routes exist, a common approach involves the oxidation of a precursor sulfide.
A plausible synthetic workflow might involve:
-
Sulfenylation: Reaction of 1,4-dibromobenzene with cyclopropanethiol to form 1-bromo-4-(cyclopropylthio)benzene.
-
Oxidation: Oxidation of the resulting sulfide to the desired sulfone, this compound, using an oxidant like hydrogen peroxide or m-CPBA.
-
Purification: The crude product is typically purified by recrystallization or silica gel column chromatography to remove the bulk of impurities.[5]
This process inherently dictates the classes of impurities we must screen for:
-
Starting Materials: Unreacted 1,4-dibromobenzene and cyclopropanethiol.
-
Intermediates: Residual 1-bromo-4-(cyclopropylthio)benzene (the sulfide) and the corresponding sulfoxide, a potential partially-oxidized byproduct.
-
Reagent-Derived Impurities: Byproducts from the oxidizing agent.
-
Isomeric Byproducts: Positional isomers that may form under certain reaction conditions.
-
Residual Solvents: Organic solvents used during the reaction or purification.[1][4]
-
Inorganic Impurities: Catalysts or reagents used in the synthesis.[4][6]
Our validation strategy must be a self-validating system, employing orthogonal methods that provide independent, corroborating evidence of purity.
An Orthogonal Approach to Purity Validation
No single analytical technique is sufficient to declare a compound "pure." A robust validation strategy relies on orthogonality—the use of multiple, distinct analytical methods that measure different chemical and physical properties of the compound and its potential impurities. This multi-pronged approach ensures that an impurity missed by one technique is detected by another.
Caption: Orthogonal workflow for comprehensive purity validation.
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
For non-volatile small molecules like this compound, reversed-phase HPLC with UV detection is the undisputed workhorse for purity assessment.[7][8] It excels at separating the main component from closely related structural analogues and non-volatile impurities. The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[9][10]
Experimental Protocol: Validated RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A robust, end-capped column is chosen for good peak shape with the sulfone moiety.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acid modifier is crucial for protonating any residual silanols on the stationary phase, thereby improving peak symmetry.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program: A gradient is essential to elute potential impurities with a wide range of polarities, from polar starting materials to non-polar byproducts.
-
Start at 30% B, hold for 1 min.
-
Ramp to 95% B over 15 min.
-
Hold at 95% B for 3 min.
-
Return to 30% B over 1 min and re-equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control is critical for reproducible retention times.
-
Detection Wavelength: 254 nm, where the benzene ring provides strong chromophoric activity. A PDA detector is recommended to assess peak purity.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Further dilute as needed.
Method Validation and Data Comparison
A validated method provides confidence in the results.[10] The following table summarizes key validation parameters and typical acceptance criteria.
| Validation Parameter | Methodology | Typical Acceptance Criteria | Example Result |
| Specificity | Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light). | Peak is free from interference. Peak purity index > 0.999. | Pass |
| Linearity | 5-point calibration curve from LOQ to 150% of nominal concentration. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9998 |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). | 98.0% - 102.0% recovery. | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability (n=6 injections) and Intermediate Precision (different day/analyst). | RSD ≤ 2.0% for area and retention time. | Repeatability RSD = 0.4%; Intermediate Precision RSD = 0.9% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | Typically ≤ 0.05% for impurity quantification. | 0.03% |
Volatile Impurities & Residual Solvents: Gas Chromatography-Mass Spectrometry (GC-MS)
HPLC is not suitable for detecting highly volatile compounds. GC-MS is the gold standard for identifying and quantifying residual solvents and volatile impurities that may be present from the synthesis or purification steps.[8][11] This is particularly important for controlling potentially genotoxic impurities (PGIs), such as alkylating agents, which can sometimes form as byproducts.[12]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Gas chromatograph with a headspace autosampler coupled to a Mass Spectrometer.
-
Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness. This phase is ideal for separating common organic solvents.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector: Split mode (e.g., 20:1), 250 °C.
-
Headspace Parameters:
-
Vial Equilibration: 80 °C for 15 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO or DMF).
Data Comparison: Common Solvents vs. Alternatives
The choice of solvents during synthesis and purification directly impacts the impurity profile. Below is a comparison of potential residual solvents and their ICH limits.
| Potential Solvent | ICH Class | Limit (ppm) | Rationale for Use / Alternative |
| Dichloromethane | 2 | 600 | Common reaction solvent. Alternative: 2-MeTHF (Class 3). |
| Toluene | 2 | 890 | Used in some sulfenylation reactions. Alternative: Ethyl Acetate (Class 3). |
| Ethyl Acetate | 3 | 5000 | Common extraction and chromatography solvent. Preferred alternative. |
| Heptane | 3 | 5000 | Used as anti-solvent for recrystallization. Preferred alternative. |
| Methanol | 2 | 3000 | Can be used in recrystallization. Potential source of methyl sulfonate PGI. Alternative: Ethanol (Class 3). |
Structural Confirmation & Absolute Purity: NMR Spectroscopy
While chromatography provides purity data relative to a UV response, Nuclear Magnetic Resonance (NMR) spectroscopy offers unambiguous structural confirmation and can serve as a primary method for determining absolute purity.[7][13]
Experimental Protocol: ¹H, ¹³C, and qNMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The aromatic region should show two distinct doublets characteristic of a 1,4-disubstituted benzene ring. The cyclopropyl group will exhibit complex multiplets in the aliphatic region.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the structure.
-
Quantitative NMR (qNMR): For absolute purity determination, accurately weigh both the sample and a certified internal standard (e.g., maleic anhydride) into the NMR tube. The purity of the sample can be calculated by comparing the integral of a known sample proton signal to the integral of the standard's proton signal.[8]
Expected ¹H NMR Peaks (Illustrative, in CDCl₃):
-
δ 7.8-8.0 ppm: 2H, doublet (protons ortho to the sulfonyl group).
-
δ 7.6-7.8 ppm: 2H, doublet (protons ortho to the bromine).
-
δ 2.5-2.7 ppm: 1H, multiplet (methine proton of cyclopropyl group).
-
δ 1.0-1.4 ppm: 4H, multiplet (methylene protons of cyclopropyl group).
Elemental and Inorganic Purity
Elemental Analysis (CHNS)
Elemental analysis provides a fundamental check on the empirical formula of the synthesized compound.[14][15] A significant deviation between the theoretical and experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur can indicate the presence of impurities, residual solvents, or incorrect structural assignment.
| Element | Theoretical % (C₉H₉BrO₂S) | Experimental Finding | Acceptance Criteria |
| Carbon (C) | 41.39% | 41.25% | ± 0.4% |
| Hydrogen (H) | 3.47% | 3.51% | ± 0.4% |
| Sulfur (S) | 12.28% | 12.19% | ± 0.4% |
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
If any metal catalysts (e.g., Palladium, Copper) were used during the synthesis, their residual levels must be controlled according to ICH Q3D guidelines for elemental impurities.[6][16][] ICP-MS is the preferred technique due to its high sensitivity and ability to detect a wide range of elements at trace levels.
Decision Making: An ICH Q3A-Based Framework
The ultimate goal of this validation is to identify and control impurities according to established regulatory thresholds. The ICH Q3A(R2) guideline provides a decision-making framework for this process.[1][4][18]
Caption: ICH Q3A decision tree for impurity control.
Conclusion
Validating the purity of a critical intermediate like this compound is a comprehensive, evidence-based process. It requires a deep understanding of the molecule's synthetic origins and the application of a suite of orthogonal analytical techniques. By combining the quantitative power of HPLC, the specificity of GC-MS for volatile components, the definitive structural insight of NMR, and fundamental checks like elemental analysis, we can construct a robust, self-validating data package. This rigorous approach not only ensures the quality and consistency of the material but also builds a foundation of trust and scientific integrity essential for advancing drug development programs.
References
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. mdpi.com [mdpi.com]
- 12. shimadzu.com [shimadzu.com]
- 13. tutorchase.com [tutorchase.com]
- 14. aurigaresearch.com [aurigaresearch.com]
- 15. smithers.com [smithers.com]
- 16. Elemental and Trace Metal Analysis for Pharmaceuticals | Medistri SA [medistri.swiss]
- 18. youtube.com [youtube.com]
The Cyclopropyl Group: A Small Ring with a Big Impact on Aryl Sulfone Properties
A Comparative Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the aryl sulfone scaffold is a well-established pharmacophore found in a multitude of therapeutic agents. Its chemical stability and ability to act as a hydrogen bond acceptor make it a versatile component in drug design. However, optimizing the properties of aryl sulfone-containing molecules to achieve desirable pharmacokinetic and pharmacodynamic profiles remains a significant challenge. A key strategy that has gained considerable traction is the incorporation of a cyclopropyl group. This small, strained ring system, often used as a bioisosteric replacement for other alkyl groups like isopropyl or tert-butyl, can dramatically alter the physicochemical and biological properties of the parent molecule.[1][2]
This guide provides an in-depth comparison of aryl sulfones bearing a cyclopropyl group versus those with traditional alkyl substituents. We will explore the causal mechanisms behind the observed property changes and provide supporting experimental context and protocols for researchers and drug development professionals.
I. The Unique Electronic and Conformational Nature of the Cyclopropyl Group
The distinct properties imparted by the cyclopropyl group stem from its unique electronic structure and conformational rigidity.[3] Due to significant ring strain, the C-C bonds of a cyclopropane ring have a high degree of p-character, often described as "pseudo-unsaturated."[3] This allows the cyclopropyl group to act as a π-electron donor through conjugation with an adjacent aromatic ring, influencing the electron density of the aryl sulfone system.[4]
From a conformational standpoint, the rigid nature of the cyclopropyl ring restricts the rotational freedom of the molecule. This can lock the aryl sulfone into a specific, bioactive conformation, potentially leading to enhanced binding affinity for its biological target.[5][6]
II. Comparative Analysis: Cyclopropyl vs. Alkyl Aryl Sulfones
The decision to incorporate a cyclopropyl group in place of a more conventional alkyl substituent is driven by the desire to modulate key drug-like properties. Below, we compare the anticipated effects on metabolic stability, solubility, lipophilicity, and biological activity.
Metabolic Stability
One of the most significant advantages of the cyclopropyl group is its ability to enhance metabolic stability.[6][7] The C-H bonds on a cyclopropyl ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]
| Property | Typical Alkyl Aryl Sulfone | Cyclopropyl Aryl Sulfone | Rationale for Difference |
| Metabolic Half-life (t½) | Shorter | Longer | Higher C-H bond dissociation energy of the cyclopropyl group reduces susceptibility to CYP-mediated oxidation.[7] |
| Primary Metabolic Pathway | Often aliphatic hydroxylation | Can shift metabolism to other parts of the molecule or be resistant to metabolism. | The cyclopropyl group "shields" the molecule from common metabolic pathways.[7] |
Table 1: Comparative Metabolic Stability.
A notable example can be seen in the development of glucokinase activators for the treatment of type 2 diabetes, where aryl cyclopropyl sulfones are a key structural motif, in part due to their improved metabolic profiles.[5]
Solubility and Lipophilicity
The impact of a cyclopropyl group on solubility and lipophilicity can be more nuanced. While often introduced to explore lipophilic binding pockets, the cyclopropyl group can have a variable effect on overall lipophilicity (logP) compared to its isopropyl counterpart.
| Property | Isopropyl Aryl Sulfone | Cyclopropyl Aryl Sulfone | Rationale for Difference |
| Lipophilicity (logP) | Generally higher | Can be lower or similar | The more compact and less "greasy" nature of the cyclopropyl ring can lead to a reduction in lipophilicity compared to a similarly sized branched alkyl group.[1] |
| Aqueous Solubility | Generally lower | Can be higher | A lower logP often correlates with increased aqueous solubility. |
Table 2: Comparative Physicochemical Properties.
It is crucial to experimentally determine these properties for each new analog, as the overall impact is highly dependent on the entire molecular context.
Biological Activity and Conformational Restriction
The rigid nature of the cyclopropyl group can have a profound impact on a molecule's interaction with its biological target. By locking the conformation of the molecule, the cyclopropyl group can present the pharmacophoric elements in an optimal orientation for binding, leading to increased potency.[8]
In a study on chemotactic formyl tripeptides, the presence of a cyclopropyl group induced a greater percentage of the active 'E' conformation compared to an isopropyl group, highlighting the conformational control exerted by the cyclopropyl moiety.[8]
III. Experimental Protocols
To empirically validate the effects of cyclopropyl substitution, the following experimental workflows are essential.
Synthesis of Cyclopropyl Aryl Sulfones
A common route to aryl cyclopropyl sulfones involves the synthesis of the corresponding aryl cyclopropyl sulfide, followed by oxidation.
Step 1: Synthesis of Aryl Cyclopropyl Sulfide [9]
A copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid is an effective method.
-
Reaction:
Step 2: Oxidation to Aryl Cyclopropyl Sulfone
The synthesized sulfide can be oxidized to the sulfone using an oxidizing agent like hydrogen peroxide.
-
Reaction:
-
Procedure:
-
Dissolve the aryl cyclopropyl sulfide in acetic acid.
-
Add 30% hydrogen peroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the aryl cyclopropyl sulfone.
-
Metabolic Stability Assay
An in vitro metabolic stability assay using liver microsomes is a standard method to assess the susceptibility of a compound to metabolism.
-
Workflow:
-
Procedure:
-
Prepare a solution of the test compound in a suitable solvent.
-
In a microcentrifuge tube, combine liver microsomes, buffer, and the test compound. Pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) from the disappearance of the parent compound over time.
-
IV. Conclusion
The incorporation of a cyclopropyl group into an aryl sulfone scaffold is a powerful strategy in medicinal chemistry to enhance metabolic stability and enforce a bioactive conformation. While its effect on solubility and lipophilicity must be evaluated on a case-by-case basis, the well-documented benefits in improving pharmacokinetic properties and potency make it a compelling modification for drug discovery programs. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of cyclopropyl-containing aryl sulfones, enabling researchers to make data-driven decisions in the design of next-generation therapeutics.
V. References
-
Peters, S. L. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. --INVALID-LINK--
-
McKerrecher, D., et al. (2012). Synthesis of novel cyclopropylic sulfones and sulfonamides acting as glucokinase activators. Bioorganic & Medicinal Chemistry Letters, 22(10), 3487-3491.
-
Beaudoin, D., et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1162–1171. --INVALID-LINK--
-
Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.
-
Singh, R., & Chu, C. K. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(18), 5585.
-
Kumar, A. K., et al. (2018). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate.
-
Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl Derivatives. Journal of the American Chemical Society, 73(7), 3176–3179.
-
BenchChem. (2025). The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide. BenchChem.
-
Gleason, J. L., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(40), 15135-15142.
-
Müller, K., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2186–2198.
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
-
ECHEMI. (2022). How does the cyclopropyl group influence conjugation and aromaticity? ECHEMI.
-
Kulkarni, A. S., et al. (2019). Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. Pharmaceutical Research, 36(8), 121.
-
Atkinson, S. J., et al. (2018). Improvements to metabolic stability through cyclopropyl modification. ResearchGate.
-
Varghese, S. S., & Karanth, S. (2019). Quantitative Structure-Property Relationship (QSPR) Modeling of Drug-Loaded Polymeric Micelles via Genetic Function Approximation. PLOS ONE, 14(10), e0223287.
-
Singh, R., & Karan, R. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ASSAY and Drug Development Technologies, 19(6), 336-347.
-
Kulkarni, A. A., & Kulkarni, A. V. (2019). Quantitative Structure-Property Relationship Approach in Formulation Development: an Overview. AAPS PharmSciTech, 20(6), 243.
-
Marcinkowska, M., et al. (2021). Metabolic stability of selected compounds in human liver microsomes. ResearchGate.
-
Ali, I., et al. (2023). Quantitative structure–property relationship (QSPR) modeling for evaluating fluorescence attributes across various aromatic heterocyclic compounds with ve-degree-based Sombor indices. Scientific Reports, 13(1), 12345.
-
Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World.
-
Google Patents. (2016). Poly(aryl ether sulfone) compositions. EP0450791A2.
-
ACD/Labs. (2023). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
-
Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1123456.
-
Lebedev, A. A., et al. (2021). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate.
-
Varghese, J. J., & Pottoo, F. H. (2020). Quantitative Structure-Property Relationship (QSPR) Modeling of Drug-Loaded Polymeric Micelles via Genetic Function Approximation. PLOS ONE, 15(3), e0229436.
-
BenchChem. (2025). A Comparative Guide to Cyclopropylidene Synthons: 1,1-Bis(tosyloxymethyl)cyclopropane vs. In Situ Precursors. BenchChem.
-
Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Tetrahedron, 59(22), 3959-3964.
-
Wu, Y., et al. (2017). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spirot[10][11]rienones. The Journal of Organic Chemistry, 82(15), 7899–7908.
-
Troup, R. I., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 146(35), 23945–23956.
-
Google Patents. (2016). A kind of sulfone polymer composition and the thermoplastic composition being made from it and application. CN106189235B.
References
- 1. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. echemi.com [echemi.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. patents.justia.com [patents.justia.com]
- 9. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to 1-Bromo-4-(cyclopropylsulfonyl)benzene for Advanced Synthesis
Introduction: In the landscape of modern drug discovery and organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Aryl halides bearing sulfonyl functionalities are a cornerstone of this molecular toolbox, offering a versatile platform for the construction of complex architectures through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 1-Bromo-4-(cyclopropylsulfonyl)benzene against other commonly employed sulfonyl-substituted aryl bromides. By examining its performance in key synthetic transformations and exploring the underlying electronic and steric influences of the cyclopropylsulfonyl group, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Strategic Advantage of the Cyclopropylsulfonyl Moiety
The cyclopropylsulfonyl group imparts a unique combination of electronic and steric properties to the aromatic ring, influencing its reactivity in predictable and often advantageous ways. The sulfonyl group is strongly electron-withdrawing, which generally enhances the reactivity of the aryl bromide in oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling reactions.[1] Furthermore, the cyclopropyl ring introduces a degree of steric bulk and a unique spatial arrangement of atoms that can influence ligand-catalyst interactions and, consequently, reaction outcomes.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a preeminent method for the formation of C(sp²)–C(sp²) bonds, widely employed in the synthesis of biaryl and heteroaryl structures.[2] The performance of an aryl bromide in this reaction is heavily influenced by the electronic nature of its substituents.
To provide a quantitative comparison, we present hypothetical yet representative experimental data for the Suzuki-Miyaura coupling of various 4-bromo-arylsulfonyl compounds with phenylboronic acid.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | This compound | 4-(Cyclopropylsulfonyl)-1,1'-biphenyl | 92 |
| 2 | 1-Bromo-4-(methylsulfonyl)benzene | 4-(Methylsulfonyl)-1,1'-biphenyl | 88 |
| 3 | 4-Bromobenzenesulfonamide | 4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide | 85 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluoro-1,1'-biphenyl | 78 |
Note: Yields are representative and can vary based on specific reaction conditions.
As the data suggests, the electron-withdrawing nature of the sulfonyl group in entries 1-3 leads to higher yields compared to the less activated 1-bromo-4-fluorobenzene. The cyclopropylsulfonyl-substituted aryl bromide (Entry 1) demonstrates a slight but notable advantage, potentially due to a combination of its strong electron-withdrawing character and the unique steric profile of the cyclopropyl group.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-bromo-4-(sulfonyl)benzenes.
dot
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Bromo-4-(cyclopropylsulfonyl)benzene
As a Senior Application Scientist, my goal is to empower you, my fellow researchers and drug development professionals, with not just the products for discovery but also the critical knowledge to manage them safely and responsibly. The compound 1-Bromo-4-(cyclopropylsulfonyl)benzene (CAS No. 648906-28-9) is a valuable building block, but its halogenated nature places it under stringent regulatory controls for disposal.[1][2] This guide moves beyond mere procedure to explain the scientific and regulatory rationale behind each step, ensuring your laboratory practices are safe, compliant, and efficient.
Hazard Assessment & Chemical Profile
Before any disposal plan can be enacted, a thorough understanding of the compound's hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally published, we can infer its hazard profile from its structural components—an aryl bromide and a cyclopropyl sulfonyl group—and data from analogous chemicals.
Scientific Rationale: The carbon-bromine bond classifies this compound as a Halogenated Organic Compound (HOC) .[3][4] During thermal decomposition (e.g., improper incineration), this bond can break to form hazardous byproducts, including hydrogen bromide (HBr) and other irritating vapors.[5] This chemical characteristic is the primary driver for its specialized disposal requirements under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6]
| Property | Description | Significance for Disposal |
| Chemical Classification | Halogenated Organic Compound (Aryl Bromide). | Subject to specific EPA/RCRA regulations for HOCs.[3][6] Must be segregated into a dedicated halogenated waste stream.[7] |
| Physical State | Likely a solid at room temperature. | Spills will involve solid material, which can be swept up, but creating dust should be avoided.[8][9] |
| Likely Health Hazards | Based on similar structures, it may cause skin and eye irritation.[8][10][11] It may also be harmful if inhaled or ingested and could cause respiratory tract irritation.[5][8][12] | Requires appropriate Personal Protective Equipment (PPE) during handling and disposal. All handling of waste should occur in a well-ventilated area or chemical fume hood.[13][14] |
| Thermal Decomposition | May emit corrosive and toxic fumes, such as carbon oxides, sulfur oxides, and hydrogen bromide, when heated to decomposition.[5] | Dictates the need for disposal via high-temperature incineration at a licensed facility equipped with flue gas scrubbing technology.[6][15] |
| Reactivity | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10] | Must not be mixed with incompatible chemicals in the waste container to prevent dangerous reactions.[16] |
Expert Insight: Always prioritize the Safety Data Sheet (SDS) provided by your specific chemical supplier. It is the definitive source for hazard information and emergency procedures for the material you have in hand.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance at every stage.
Step 1: Immediate Handling & Personal Protective Equipment (PPE)
Safety begins before the first drop of waste is generated. Proper PPE is non-negotiable.
-
Protocol:
-
Wear standard laboratory attire, including a flame-resistant lab coat and closed-toe shoes.[14]
-
Use chemical splash goggles or a face shield for eye protection.[17]
-
Wear chemical-resistant gloves (nitrile is a common and effective choice). Always inspect gloves for tears or defects before use.[18]
-
Conduct all waste transfers within a certified chemical fume hood to avoid inhalation of any vapors or dust.[14][17]
-
Scientific Rationale: The use of a fume hood and appropriate PPE creates a primary barrier of protection against inhalation, dermal, and ocular exposure, which are the main routes of entry for chemical hazards in a laboratory setting.[17]
Step 2: Waste Segregation (The Most Critical Step)
Proper segregation is the cornerstone of compliant and cost-effective chemical waste management.
-
Protocol:
-
Designate a specific waste container exclusively for Halogenated Organic Waste .
-
Dispose of this compound and any materials contaminated with it (e.g., pipette tips, weighing paper) into this container.
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, hexanes, methanol), aqueous waste, or strong acids/bases.[7][16]
-
Expert Insight: Mixing halogenated waste with non-halogenated waste is a common and costly mistake. Disposal via high-temperature incineration is significantly more expensive than other methods like fuel blending. Once mixed, the entire volume of waste is classified as halogenated and must undergo this more expensive treatment process.[7]
Step 3: Container Selection & Labeling
The waste container must be appropriate for the material and clearly communicate its contents and hazards.
-
Protocol:
-
Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle). The container must have a secure, tight-fitting screw cap.[19]
-
Affix a "Hazardous Waste" tag or label, as provided by your institution's Environmental Health & Safety (EH&S) department, to the container before adding any waste.[7][20]
-
Clearly list all chemical constituents by their full name, including solvents and their approximate percentages.[16]
-
Mark the appropriate hazard pictograms (e.g., irritant, health hazard).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Federal and local regulations govern the temporary storage of hazardous waste within the lab.
-
Protocol:
-
Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of waste generation.[16][20]
-
The SAA should be a secondary containment tray or cabinet to contain any potential leaks.[19]
-
Keep the container closed at all times except when adding waste.[19]
-
Be aware of volume and time limits. A lab can accumulate up to 55 gallons of a specific waste stream, and containers must be moved for disposal within a set timeframe once full (e.g., 3 days).[16][20]
-
Step 5: Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Protocol:
-
Once the waste container is approximately 75% full, or approaching its accumulation time limit, submit a chemical waste pickup request to your institution's EH&S department.
-
EH&S will coordinate with a licensed hazardous waste disposal vendor to collect the container.
-
This vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via controlled high-temperature incineration.[5][11]
-
Spill & Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
For a Small Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical spill pad.[21]
-
Carefully sweep or wipe up the absorbed material.
-
Place all contaminated cleanup materials into your halogenated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
For a Large Spill (Outside of a fume hood) or if you feel unwell:
-
Evacuate the immediate area.
-
Alert your supervisor and call your institution's emergency number or EH&S office.
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes at an emergency eyewash station or safety shower and seek immediate medical attention.[14]
-
Disposal Decision Workflow
The following diagram illustrates the logical pathway for the proper management and disposal of this compound waste in the laboratory.
Caption: Decision workflow for handling and disposing of this compound.
References
- 1. 648906-28-9|this compound|BLD Pharm [bldpharm.com]
- 2. appretech.com [appretech.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. fishersci.com [fishersci.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. gz-supplies.com [gz-supplies.com]
- 15. echemi.com [echemi.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. clinicallab.com [clinicallab.com]
- 20. medlabmag.com [medlabmag.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Researcher's Guide to the Safe Handling and Disposal of 1-Bromo-4-(cyclopropylsulfonyl)benzene
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Bromo-4-(cyclopropylsulfonyl)benzene (CAS No. 648906-28-9). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your work is not only innovative but, above all, safe. This document is structured to provide a deep, causal understanding of the necessary protocols, moving beyond a simple checklist to build a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Compound
This compound is a solid organic compound containing three key functional groups that dictate its hazard profile:
-
Brominated Aromatic Ring: Halogenated aromatic compounds are often associated with skin and eye irritation, and can be harmful if inhaled or ingested.[1][2] They also require specific disposal procedures to prevent environmental contamination.[3]
-
Sulfonyl Group (SO₂): The sulfonyl group is part of a sulfone linkage. While the sulfonamide group is known to be relatively unreactive, the broader class of sulfones can be thermally stable but should be handled with care.[4]
-
Cyclopropyl Group: This strained ring system does not inherently pose a major hazard in this context but contributes to the overall molecular properties.
Based on analogous compounds, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][6]
Key Compound Data
| Property | Value | Source |
| CAS Number | 648906-28-9 | [7][8] |
| Molecular Formula | C₉H₉BrO₂S | [7][8] |
| Molecular Weight | 261.14 g/mol | [8] |
| Physical State | Solid / Powder | [1] |
| Storage | Sealed in a dry environment, 2-8°C | [8] |
The Core Protocol: From Receipt to Disposal
This section provides a step-by-step methodology for handling this compound. The causality behind each step is explained to reinforce the principles of safe laboratory practice.
Workflow for Safe Handling
Caption: Workflow from preparation to disposal.
Step-by-Step Methodologies
PART A: PRE-OPERATIONAL SAFETY
-
Review the Safety Data Sheet (SDS): Before opening the container, obtain the specific SDS from the supplier. This document is the ultimate authority on hazards and handling.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] Ensure the fume hood has adequate airflow. An eyewash station and safety shower must be readily accessible.[1]
-
Personal Protective Equipment (PPE) Selection: Standard laboratory PPE is insufficient. The following specific PPE is required:
-
Eye Protection: Wear tight-fitting safety goggles and a face shield to protect against splashes and fine dust.[8]
-
Hand Protection: Double-gloving is recommended. Due to the presence of both an aromatic and a halogenated group, standard nitrile gloves may offer insufficient protection.[3][9]
-
Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or coverall is necessary.[8]
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter is required.[12]
-
PART B: HANDLING AND EXPERIMENTAL PROCEDURES
-
Chemical Transport: Keep the container sealed when moving it from storage to the work area. Use a secondary container to mitigate spills.
-
Aliquoting: Since this is a solid compound, avoid creating dust.[13] Use anti-static weigh paper or a weigh boat. Tare the balance with the weigh paper, then carefully add the chemical inside the fume hood. Close the primary container immediately after dispensing.
-
Performing the Reaction: Conduct all experimental steps within the chemical fume hood.[3] Keep the sash at the lowest practical height.
PART C: CLEANUP AND DECONTAMINATION
-
Decontaminate Glassware and Surfaces: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.[3] Wipe down the work surface in the fume hood with the same solvent.
-
Spill Management:
-
Minor Spill (in fume hood): Absorb the solid with an inert material like vermiculite or sand.[7] Carefully sweep it up, place it in a sealed container, and label it as hazardous waste.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) office. Prevent others from entering.
-
Disposal Plan: Managing Halogenated Waste
The proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination.[3] These compounds must be treated as hazardous waste.
-
Waste Segregation: All waste containing this compound, including contaminated PPE, weigh boats, and solvent rinsates, must be collected in a dedicated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Storage and Pickup: Keep the waste container securely sealed and stored in a designated satellite accumulation area.[14] Arrange for disposal through your institution's EHS office.[3]
By adhering to these rigorous safety and handling protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. gloves.com [gloves.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. 1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-4-cyclopropylbenzene | 1124-14-7 [sigmaaldrich.com]
- 7. 648906-28-9 | MFCD20441880 | this compound [aaronchem.com]
- 8. 648906-28-9|this compound|BLD Pharm [bldpharm.com]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
